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  • Product: 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide
  • CAS: 144677-15-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide: A Technical Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and energetic materials synthesis, bifunctional heterocyclic building blocks are paramount. 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and energetic materials synthesis, bifunctional heterocyclic building blocks are paramount. 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (Molecular Formula: C₆H₁₀N₄O) represents a highly versatile scaffold. It combines the robust, hydrogen-bonding capacity of a 4-methylpyrazole core with the exceptional nucleophilicity of an acetohydrazide tail. This technical whitepaper dissects the physicochemical properties, analytical characterization workflows, and synthetic utility of this compound, providing drug development professionals with a rigorous foundation for its application in complex molecular design.

Structural Dynamics & Physicochemical Profile

Understanding the physical chemistry of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is critical for predicting its behavior in both synthetic reactions and biological systems.

Annular Tautomerism

The 1H-pyrazole ring exhibits rapid annular tautomerism ( 1H -pyrazol-5-yl 1H -pyrazol-3-yl). The position of this dynamic equilibrium is dictated by the dielectric constant of the surrounding medium. In non-polar environments, intramolecular hydrogen bonding between the pyrazole NH and the hydrazide carbonyl may stabilize a specific tautomer. In polar solvents (e.g., water, DMSO), intermolecular hydrogen bonding dominates, leading to a rapid exchange that can complicate structural characterization.

Acid-Base Properties and Lipophilicity

The molecule possesses multiple ionizable centers. The terminal amine of the hydrazide is weakly basic, while the pyrazole nitrogen can act as both a very weak acid and a weak base. As summarized in Table 1, the compound is highly hydrophilic[1], necessitating strategic lipophilic functionalization when optimizing for oral bioavailability.

Table 1: Physicochemical Parameters of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

ParameterValueCausality / Significance in Development
Molecular Weight 154.17 g/mol Optimal for Fragment-Based Drug Design (FBDD); allows high ligand efficiency.
Formula C₆H₁₀N₄OCore structural identifier.
LogP (predicted) -0.8 to -0.9Highly hydrophilic 1; requires formulation optimization.
TPSA 84.1 ŲRestricts passive blood-brain barrier (BBB) penetration; ideal for peripheral targets.
pKa (Hydrazide -NH₂) ~3.2Remains neutral at physiological pH (7.4), preventing non-specific electrostatic toxicity.
pKa (Pyrazole NH) ~14.0Acts primarily as a hydrogen bond donor; deprotonation only occurs in strongly basic media.
H-Bond Donors (HBD) 3Facilitates strong, directional interactions with target kinase/protease active sites.
H-Bond Acceptors (HBA) 4Enhances aqueous solubility but necessitates a desolvation energy penalty upon target binding.

Analytical Characterization Workflows

To ensure scientific integrity during library synthesis, robust analytical workflows must be established. The high polarity of the acetohydrazide group dictates the choice of analytical parameters.

  • NMR Spectroscopy : Due to tautomeric exchange, ¹H-NMR spectra acquired at room temperature in CDCl₃ often exhibit severe line broadening. Causality : Using DMSO-d₆ disrupts intermolecular H-bonds, and employing Variable-Temperature (VT) NMR at elevated temperatures (e.g., 80 °C) increases the rate of tautomeric exchange, coalescing the signals into sharp, interpretable peaks.

  • Mass Spectrometry : Under ESI+ conditions, the molecule readily forms an [M+H]+ ion at m/z 155. Primary fragmentation occurs via the loss of hydrazine ( −32 Da) or the cleavage of the acetamide bond, yielding stable pyrazolium cations.

AnalyticalWorkflow A 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide Sample Preparation B LC-MS/MS Profiling (ESI+, Mass Fragmentation) A->B C Multinuclear NMR (1H, 13C in DMSO-d6) A->C D Physicochemical Assays (pKa, LogD Titration) A->D E Data Integration & Structural Validation B->E C->E D->E

Analytical workflow for the structural and physicochemical validation of the acetohydrazide core.

Synthetic Utility & Pharmacological Relevance

The synthetic power of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide lies in the alpha-effect exhibited by its hydrazide moiety. The repulsion between the adjacent nitrogen lone pairs raises the energy of the highest occupied molecular orbital (HOMO), making the terminal −NH2​ exceptionally nucleophilic toward electrophilic carbon centers.

This reactivity has been successfully leveraged in several high-profile medicinal chemistry campaigns:

  • Protease Inhibitors : Pyrazole derivatives featuring acetohydrazide-derived linkers are critical in the design of highly selective plasma kallikrein inhibitors, offering an alternative to highly polar guanidine functionalities that limit oral bioavailability 2.

  • CNS Therapeutics : Substituted pyrazoles are utilized as high-affinity ligands for the human dopamine D4 receptor, where the methyl group at the 4-position of the heterocycle is known to be beneficial to binding affinity 3.

  • Hybrid Heterocycles : The hydrazide tail is frequently cyclized to form pyrazole-tetrazole or pyrazole-oxadiazole hybrid compounds, which exhibit potent anti-hyperglycemic and antiproliferative activities 4.

SyntheticPathways Core 2-(4-methyl-1H-pyrazol- 5-yl)acetohydrazide Oxadiazole 1,3,4-Oxadiazole Derivatives Core->Oxadiazole Carboxylic Acids (POCl3, Heat) Thiadiazole 1,3,4-Thiadiazole Derivatives Core->Thiadiazole Lawesson's Reagent (Toluene, Reflux) Triazole 1,2,4-Triazole Derivatives Core->Triazole Amidines / Base (DMF, Heat) Hydrazone Hydrazone Intermediates Core->Hydrazone Aldehydes/Ketones (EtOH, Reflux)

Divergent synthetic pathways utilizing the nucleophilic acetohydrazide moiety.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Self-Validating Potentiometric Titration for pKa Determination
  • Objective : Determine the macroscopic pKa of the hydrazide amine.

  • Causality : Potentiometry is selected over UV-metric titration because the protonation of the aliphatic hydrazide nitrogen does not induce a sufficient chromophoric shift in the pyrazole UV spectrum.

  • Step-by-Step :

    • Electrode Calibration (Validation Step) : Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Validate the Nernstian slope (>98%) using a potassium hydrogen phthalate (KHP) standard prior to sample measurement.

    • Sample Preparation : Dissolve 2.0 mg of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide in 10 mL of 0.15 M KCl solution. Causality: 0.15 M KCl mimics physiological ionic strength and maintains a constant activity coefficient throughout the titration.

    • Acidification : Lower the solution pH to 1.8 using standardized 0.1 M HCl to ensure complete protonation of the hydrazide moiety.

    • Titration : Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 11.0.

    • Data Analysis & Validation : Generate a Bjerrum plot. The protocol is self-validating if the reverse titration (back to pH 1.8) overlays perfectly with the forward titration, confirming no chemical degradation occurred during the assay.

Protocol 2: Divergent Synthesis of 1,3,4-Oxadiazole Derivatives
  • Objective : Harness the nucleophilic hydrazide to form a rigid oxadiazole pharmacophore.

  • Causality : Phosphorus oxychloride (POCl₃) is used as both solvent and dehydrating agent to drive the cyclization thermodynamically, converting the intermediate diacylhydrazine into the aromatic oxadiazole.

  • Step-by-Step :

    • Condensation : In a dry, round-bottom flask, combine 1.0 eq of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide with 1.1 eq of the target aromatic carboxylic acid.

    • Activation : Slowly add 5 volumes of POCl₃ at 0 °C. Causality: POCl₃ converts the carboxylic acid into a highly reactive acyl chloride in situ.

    • Cyclodehydration : Heat the mixture to 90 °C for 4-6 hours.

    • In-Process Validation : Monitor via LC-MS. The reaction is self-validating when the mass of the acyclic intermediate ( [M+H]+ ) completely transitions to the cyclized product mass ( [M−18+H]+ ).

    • Quenching & Isolation : Carefully pour the cooled mixture over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ to precipitate the product. Filter, wash with cold water, and dry under vacuum.

References

  • Title : An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Source : MDPI. URL : 4

  • Title : Pyrazole derivatives as plasma kallikrein inhibitors (US11180484B2). Source : Google Patents. URL :2

  • Title : 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Source : Journal of Medicinal Chemistry - ACS Publications. URL : 3

  • Title : 1-ethyl-1H-pyrazole-4-carbohydrazide | C₆H₁₀N₄O | CID 5054020 (Physicochemical Baseline Reference). Source : PubChem. URL :1

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is a molecule of interest in medicinal chemistry and drug discovery, incorporating both a pyrazole n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is a molecule of interest in medicinal chemistry and drug discovery, incorporating both a pyrazole nucleus and an acetohydrazide functional group. The pyrazole ring is a common scaffold in a variety of pharmacologically active compounds.[1] Accurate structural elucidation is paramount in the synthesis and development of new chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and widely used technique for the unambiguous determination of molecular structure in solution.[2]

This guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis for 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide. It is intended to serve as a reference for researchers synthesizing or working with this compound, offering a well-grounded expectation of its spectral features. The causality behind the predicted chemical shifts and coupling constants is explained, drawing from the rich literature on pyrazole and hydrazide chemistry.[3][4]

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Experimental workflow for NMR analysis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide.

Conclusion

This technical guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral analysis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide. The provided data, based on sound spectroscopic principles and analysis of related structures, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The detailed experimental protocol further serves as a practical guide for the acquisition of high-quality NMR data for this and similar compounds. The structural insights gained from such NMR analysis are critical for confirming the identity and purity of synthesized compounds, and for understanding their chemical properties.

References

  • Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 2018.
  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 2016.
  • Al-Bayati, R. H. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2022.
  • 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Pajibade, P. A., et al. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 2021.
  • Faria, J. V., et al. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2022.
  • ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI, 2013.

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic building blocks are paramount. 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (also known by its tautom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic building blocks are paramount. 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (also known by its tautomeric name, 4-methyl-1H-pyrazole-3-acetic acid hydrazide) serves as a highly versatile intermediate. Featuring both a dynamic pyrazole core and a highly nucleophilic acetohydrazide side chain, this compound is a critical precursor for synthesizing complex pharmacophores, including 1,3,4-oxadiazoles, thiadiazoles, and triazoles. This whitepaper provides an in-depth analysis of its structural properties, mechanistic synthetic pathways, and validated experimental protocols designed for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The structural integrity of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is defined by its pyrazole ring, which exhibits annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions. Consequently, the 3-substituted and 5-substituted forms are in a dynamic equilibrium, rendering them chemically equivalent in standard assays unless the N1 position is subsequently alkylated or arylated.

The primary physical and structural data for this compound are summarized below, grounded in verified .

Table 1: Quantitative Structural and Physicochemical Data
ParameterSpecification
IUPAC Nomenclature 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide
Synonym 1H-Pyrazole-3-acetic acid, 4-methyl-, hydrazide
CAS Registry Number 144677-15-6
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
SMILES String Cc1c(CC(=O)NN)[nH]nc1
Key Reactive Centers Hydrazide (-NHNH₂), Pyrazole Nitrogen (NH)
Tautomerism 3-yl ⇌ 5-yl dynamic equilibrium in protic solvents

Synthetic Methodology & Mechanistic Pathways

The synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide relies on the hydrazinolysis of its corresponding ester, typically ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate.

Mechanistic Causality: Hydrazine hydrate is utilized not merely as a reactant, but as a superior nucleophile driven by the "alpha-effect"—where the unshared electron pair on the adjacent nitrogen atom raises the energy of the nucleophilic HOMO, dramatically increasing reaction kinetics compared to standard amines. Excess hydrazine (typically 1.5 to 2.0 equivalents) is employed to thermodynamically drive the nucleophilic acyl substitution to completion and to sterically suppress the unwanted formation of symmetrical diacylhydrazines. Ethanol is selected as the solvent because it perfectly solubilizes the starting ester while allowing the more polar hydrazide product to precipitate upon cooling, creating a self-purifying system.

SynthesisWorkflow A 4-Methyl-1H-pyrazole- 3-acetic acid B Esterification (EtOH, H2SO4) A->B C Ethyl 2-(4-methyl-1H-pyrazol- 5-yl)acetate B->C D Hydrazinolysis (NH2NH2·H2O, Reflux) C->D E 2-(4-methyl-1H-pyrazol- 5-yl)acetohydrazide (CAS: 144677-15-6) D->E

Caption: Synthetic workflow for 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide via nucleophilic acyl substitution.

Downstream Applications in Drug Development

In drug discovery, the acetohydrazide moiety is a privileged precursor. It acts as a linchpin for generating five-membered heterocyclic systems that serve as bioisosteres for amides and esters, offering improved metabolic stability and membrane permeability.

Recent literature highlights the utility of pyrazole-acetohydrazide derivatives in targeting1, demonstrating exceptional antimicrobial and fungicidal efficacy[1]. Furthermore, cyclization of these hydrazides into 1,3,4-oxadiazoles has been extensively documented to yield compounds with potent 2[2].

DrugDesign Core 2-(4-methyl-1H-pyrazol-5-yl) acetohydrazide Core Condensation Condensation with Aryl Aldehydes Core->Condensation Cyclization1 Cyclization (CS2, KOH) Core->Cyclization1 Cyclization2 Cyclization (POCl3, R-COOH) Core->Cyclization2 Schiff Hydrazone Derivatives (Antimicrobial Activity) Condensation->Schiff Thiadiazole 1,3,4-Thiadiazole Derivatives (Kinase Inhibitors) Cyclization1->Thiadiazole Oxadiazole 1,3,4-Oxadiazole Derivatives (SDH Inhibitors) Cyclization2->Oxadiazole

Caption: Pharmacophore mapping and downstream cyclization pathways of the pyrazole-acetohydrazide core.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal quality control metrics to confirm mechanistic progression.

Protocol A: Synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Objective: Convert ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate to the target hydrazide.

  • Preparation: Dissolve 10.0 mmol of ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Causality: Absolute ethanol prevents ester hydrolysis which would yield the unreactive carboxylic acid.

  • Reagent Addition: Dropwise add 15.0 mmol of hydrazine hydrate (80% aqueous solution) while stirring at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

  • In-Process Quality Control (IPQC): Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validated when the higher Rf ester spot disappears, replaced by a highly polar, baseline-proximate hydrazide spot.

  • Isolation: Concentrate the mixture under reduced pressure to half its volume, then cool to 0-5°C in an ice bath. The product will precipitate as a white/off-white solid.

  • Purification: Filter under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry in a vacuum desiccator.

  • Spectroscopic Validation: Confirm success via FT-IR by the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide I band (~1660 cm⁻¹) alongside strong N-H stretching (3200-3300 cm⁻¹).

Protocol B: Microwave-Assisted Cyclization to 1,3,4-Oxadiazole

Objective: Utilize the synthesized hydrazide to form an SDH-inhibiting oxadiazole scaffold, leveraging 3[3].

  • Condensation: Mix 1.0 mmol of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide with 1.0 mmol of an aryl carboxylic acid in a microwave-safe vial.

  • Activation: Add 5 mL of Phosphorus oxychloride (POCl₃). Causality: POCl₃ acts as a dehydrating agent. It converts the intermediate diacylhydrazine's enol tautomer into a highly reactive chlorophosphite ester, forcing an intramolecular nucleophilic attack by the adjacent nitrogen to close the oxadiazole ring.

  • Irradiation: Subject the vial to microwave irradiation (approx. 300 W) at 90°C for 10-15 minutes.

  • Quenching (Self-Validation): Carefully pour the cooled mixture over crushed ice. The exothermic hydrolysis of excess POCl₃ will occur, neutralizing the matrix and causing the highly hydrophobic 1,3,4-oxadiazole product to instantly precipitate, validating the cyclization.

  • Recovery: Filter, wash with saturated NaHCO₃ to remove residual acid, and recrystallize from ethanol.

References

  • 144677-15-6_CAS号:144677-15-6_1H-Pyrazole-3-acetic acid,4 ...
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones Source: Asian Journal of Chemistry URL
  • Synthesis of 1,3,4-Oxadiazole Derivatives Based on 2-[3-Alkyl-5(morpholinomethyl)

Sources

Exploratory

Advanced Synthetic Strategies for 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized pyrazole building blocks is a critical pathway in modern drug discovery. Derivatives of pyrazole acetohydrazides are frequently utilized as foundational scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrazole building blocks is a critical pathway in modern drug discovery. Derivatives of pyrazole acetohydrazides are frequently utilized as foundational scaffolds for synthesizing complex heterocycles, including competitive antagonists for the G-Protein-Coupled Receptor 84 (GPR84), a key target in inflammatory diseases[1]. This whitepaper details a robust, scalable, and self-validating three-step synthetic protocol for 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide , starting from commercially available ethyl 3-oxopentanoate.

By leveraging the regioselective acylation of β-keto ester dianions[2], this guide provides drug development professionals with a mechanistically grounded workflow designed to maximize yield, ensure regiocontrol, and streamline downstream purification.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, can be logically disconnected into three distinct synthetic phases.

  • Hydrazinolysis (C-N Bond Formation): The terminal acetohydrazide group is derived from the nucleophilic acyl substitution of a corresponding ethyl ester using hydrazine hydrate.

  • Cyclocondensation (Pyrazole Core Assembly): The pyrazole ring is constructed via the condensation of a 1,3-dicarbonyl precursor with hydrazine. The bis-nucleophilic nature of hydrazine allows it to attack both carbonyl centers, followed by dehydration to establish aromaticity.

  • Dianion Formylation (C-C Bond Formation): The requisite 1,3-dicarbonyl intermediate (ethyl 4-methyl-3,5-dioxopentanoate) is synthesized via the regioselective formylation of ethyl 3-oxopentanoate. Because the C2 position is more acidic than the C4 position, sequential deprotonation generates a dianion that reacts exclusively at the more nucleophilic C4 terminal carbon[2].

Retrosynthesis Target 2-(4-Methyl-1H-pyrazol-5-yl) acetohydrazide Ester Ethyl 2-(4-methyl-1H-pyrazol-5-yl) acetate Target->Ester Hydrazinolysis Diketone Ethyl 4-methyl-3,5-dioxopentanoate Ester->Diketone Cyclocondensation SM Ethyl 3-oxopentanoate + Ethyl Formate Diketone->SM Dianion Formylation

Retrosynthetic disconnection of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes In-Process Controls (IPCs) that allow the chemist to visually or analytically confirm the success of the mechanistic step before proceeding.

Phase 1: Regioselective Dianion Formylation

Objective: Synthesis of Ethyl 4-methyl-3,5-dioxopentanoate. Causality: Treating ethyl 3-oxopentanoate with NaH irreversibly deprotonates the highly acidic C2 position (pKa ~11). Subsequent addition of n-BuLi deprotonates the C4 position (pKa ~20). The resulting dianion attacks the ethyl formate electrophile exclusively at the C4 carbanion due to its higher localized electron density and lack of resonance stabilization compared to the C2 enolate[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (100 mL) and cool the system to 0 °C.

  • Monoanion Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in the solvent. Dropwise add Ethyl 3-oxopentanoate (1.0 eq).

    • IPC Validation: Observe the effervescence of H₂ gas. The cessation of bubbling and the formation of a clear solution confirm complete monoanion formation.

  • Dianion Generation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly inject n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq).

    • IPC Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the presence of the highly conjugated dianion species. Stir for 15 minutes.

  • Electrophilic Quench: Add Ethyl Formate (1.1 eq) dropwise. Maintain at -78 °C for 30 minutes, then allow the mixture to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by pouring it into an ice-cold solution of 1M HCl, adjusting the pH to ~3.

    • Causality Check: Acidification is critical to protonate the enolate and prevent retro-Claisen cleavage of the newly formed 1,3-dicarbonyl system.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Phase 2: Pyrazole Core Assembly

Objective: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate. Causality: Hydrazine hydrate acts as a bis-nucleophile. The highly electrophilic terminal aldehyde (C5) reacts first to form an intermediate hydrazone. The secondary nitrogen then undergoes an intramolecular 5-exo-trig cyclization onto the C3 ketone, followed by dehydration to yield the aromatic pyrazole ring.

Step-by-Step Methodology:

  • Solvation: Dissolve the purified Ethyl 4-methyl-3,5-dioxopentanoate (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Condensation: Cool the flask to 0 °C. Slowly add Hydrazine Hydrate (NH₂NH₂·H₂O, 64% aqueous, 1.1 eq) dropwise.

    • IPC Validation: The reaction is exothermic. Cooling prevents the formation of intermolecular condensation side-products.

  • Cyclization: Remove the ice bath and heat the reaction to reflux (78 °C) for 2 hours.

    • IPC Validation: Perform TLC (Hexane/EtOAc 1:1). The disappearance of the starting material and the appearance of a highly UV-active spot confirms aromatization into the pyrazole core.

  • Isolation: Concentrate the ethanol in vacuo. Dissolve the residue in dichloromethane, wash with distilled water to remove unreacted hydrazine, dry over Na₂SO₄, and evaporate to yield the crude ester.

Phase 3: Hydrazinolysis

Objective: Synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide. Causality: Converting the ethyl ester to an acetohydrazide requires nucleophilic acyl substitution. Because the leaving group (ethoxide) is a strong base, a large excess of hydrazine is required to drive the equilibrium forward and prevent reverse hydrolysis[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude Ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate (1.0 eq) in a minimal volume of absolute ethanol.

  • Amidation: Add a large excess of Hydrazine Hydrate (5.0 to 10.0 eq).

  • Reflux: Heat the mixture to reflux for 18–24 hours under an inert atmosphere.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to a 0 °C ice bath for 2 hours.

    • IPC Validation: The target acetohydrazide is significantly less soluble in cold ethanol than the starting ester. A heavy white crystalline precipitate will form, validating the conversion.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake with ice-cold ethanol followed by diethyl ether. Dry under high vacuum to afford the pure target compound.

Workflow Step1 1. Monoanion Generation NaH (1.0 eq) | C2-Deprotonation Step2 2. Dianion Generation n-BuLi (1.05 eq) | C4-Deprotonation Step1->Step2 Step3 3. Electrophilic Quench Ethyl Formate | Regioselective Formylation Step2->Step3 Step4 4. Cyclization NH2NH2·H2O | Pyrazole Ring Formation Step3->Step4 Step5 5. Amidation Excess NH2NH2·H2O | Acetohydrazide Synthesis Step4->Step5

Step-by-step synthetic workflow detailing mechanistic causality.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative yields and the primary diagnostic ¹H NMR shifts required to authenticate each intermediate.

Intermediate / ProductReaction PhaseExpected Yield (%)Key ¹H NMR Diagnostic Peaks (δ, ppm in CDCl₃/DMSO-d₆)
Ethyl 4-methyl-3,5-dioxopentanoate Dianion Formylation65 - 75%9.80 (s, 1H, -CH O), 4.15 (q, 2H, -OCH₂ CH₃)
Ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate Cyclocondensation80 - 85%7.35 (s, 1H, Pyrazole-H ), 2.10 (s, 3H, -CH₃ )
2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide Hydrazinolysis85 - 90%9.20 (br s, 1H, -CONH -), 4.30 (br s, 2H, -NH₂ )

Biological Relevance (Application Note)

The synthesized 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide serves as a highly versatile precursor. When condensed with symmetrical or unsymmetrical 1,2-diketones, it facilitates the rapid assembly of 3,5,6-trisubstituted 1,2,4-triazines. These triazine derivatives are currently under intense pharmacological investigation as potent, competitive antagonists of the GPR84 receptor, providing a therapeutic avenue for mitigating pro-inflammatory signaling pathways[1].

BioRelevance Ligand Pyrazole Acetohydrazide Derivatives Receptor GPR84 Receptor (Target) Ligand->Receptor Competitive Antagonism Outcome Inhibition of Pro-inflammatory Signaling Receptor->Outcome Pathway Blockade

Logical relationship of pyrazole acetohydrazides as GPR84 antagonists.

References

  • [2] Title: The Acylation of β-Keto Ester Dianions Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • [1] Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

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Foundational

Theoretical and Computational Studies of Pyrazole Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of pyrazole derivat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of pyrazole derivatives, a cornerstone scaffold in medicinal chemistry and materials science.[1] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The versatility of the pyrazole ring, which allows for extensive chemical modification, makes it an ideal candidate for rational drug design.[1] This guide will delve into the core computational techniques, from quantum chemical calculations to molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, offering both theoretical grounding and practical, field-proven insights for researchers.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a "privileged structure" in drug discovery, a testament to its ability to interact with a diverse range of biological targets.[1] This is exemplified by blockbuster drugs like Celecoxib (an anti-inflammatory) and Sunitinib (a multi-targeted tyrosine kinase inhibitor).[1] The power of computational chemistry lies in its ability to predict and rationalize the structural and electronic properties of pyrazole derivatives, thereby accelerating the drug discovery process.[5] These theoretical approaches offer a cost-effective and efficient means to identify lead compounds, optimize their pharmacological profiles, and design novel therapeutics.[5][6]

This guide will navigate the reader through the key computational methodologies, providing the "why" behind the "how" and grounding all protocols in scientific integrity.

Quantum Chemical Calculations: Unveiling Electronic Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of pyrazole derivatives at the atomic level.[1][7]

Core Principles and Causality of Method Selection

DFT provides a robust framework for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.[1] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical and depends on the desired accuracy versus computational cost.[7][8][9] For instance, larger basis sets with polarization and diffuse functions are essential for accurately describing non-covalent interactions and anionic species.

Key Applications of DFT in Pyrazole Research:

  • Geometric Optimization: Determining the most stable 3D conformation of a pyrazole derivative is the first step in any computational analysis.[1]

  • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions.[7][10] The HOMO-LUMO gap is a crucial indicator of chemical stability.

  • Tautomerism Studies: Pyrazoles can exist in different tautomeric forms, which can significantly impact their biological activity.[8] DFT calculations can accurately predict the relative energies of tautomers and the energy barriers for their interconversion, often considering solvent effects.[8][11]

  • Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts can aid in the interpretation of experimental spectra, confirming the structure of synthesized compounds.[12][13]

Self-Validating Protocol: DFT Calculation of a Pyrazole Derivative

This protocol outlines a typical workflow for a DFT calculation on a substituted pyrazole.

Step 1: Structure Preparation

  • Draw the 2D structure of the pyrazole derivative using a chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).[1]

Step 2: Input File Generation

  • Use a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Define the calculation type: Geometry Optimization and Frequency Calculation.

  • Specify the level of theory: e.g., B3LYP/6-31G(d,p).

  • Define the charge and multiplicity of the molecule.

Step 3: Execution and Analysis

  • Run the calculation.

  • Verify that the geometry optimization has converged (no imaginary frequencies in the frequency calculation).

  • Analyze the output file to obtain optimized coordinates, energies, HOMO-LUMO gap, dipole moment, and predicted vibrational frequencies.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a pivotal computational technique used to predict the binding mode and affinity of a ligand (e.g., a pyrazole derivative) to the active site of a biological target, typically a protein.[5][14]

The "Lock and Key" Principle in the Digital Age

The fundamental goal of docking is to find the most favorable binding pose of a ligand within a receptor's binding pocket. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a scoring function that approximates the binding free energy. The choice of docking software (e.g., AutoDock Vina, GOLD) and scoring function is crucial for obtaining reliable results.[1][15]

Key Applications in Pyrazole-Based Drug Design:

  • Virtual Screening: Docking can be used to screen large libraries of virtual pyrazole compounds against a specific protein target to identify potential hits.[1]

  • Binding Mode Analysis: It provides detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a pyrazole derivative and the amino acid residues in the active site.[14]

  • Lead Optimization: Docking can guide the chemical modification of a lead compound to improve its binding affinity and selectivity.[1]

A Self-Validating Docking Workflow

A robust docking protocol includes validation steps to ensure the reliability of the predictions.

Step 1: Receptor and Ligand Preparation

  • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign appropriate charges.[1]

  • Ligand: Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field. Assign charges and define rotatable bonds.[1]

Step 2: Binding Site Definition

  • Define the binding site on the receptor by creating a grid box that encompasses the active site residues.[1]

Step 3: Docking Simulation

  • Perform the docking calculation using software like AutoDock Vina.[1]

Step 4: Pose Analysis and Validation

  • Analyze the predicted binding poses and their corresponding scores.

  • Re-docking: As a validation step, dock the co-crystallized ligand back into the receptor's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates a reliable docking protocol.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Receptor Receptor Preparation (PDB, Add Hydrogens) BindingSite Define Binding Site (Grid Box) Receptor->BindingSite Ligand Ligand Preparation (3D Conversion, Energy Minimization) Ligand->BindingSite Docking Perform Docking (e.g., AutoDock Vina) BindingSite->Docking PoseAnalysis Analyze Poses & Scores Docking->PoseAnalysis Validation Validation (Re-docking) PoseAnalysis->Validation

Caption: A typical computational workflow for molecular docking studies.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions

While docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior and conformational changes of the complex over time.[5]

From Static Pictures to Molecular Movies

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. This allows for the study of protein flexibility, solvent effects, and the stability of ligand-receptor interactions. The choice of force field (e.g., AMBER, CHARMM) is paramount for accurate simulations.

Key Insights from MD Simulations of Pyrazole Complexes:

  • Binding Stability: MD simulations can assess the stability of the docked pose of a pyrazole derivative within the receptor's active site over nanoseconds or longer.[16]

  • Conformational Changes: They can reveal how the binding of a pyrazole ligand induces conformational changes in the target protein.

  • Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimate of binding affinity than docking scores alone.[16][17]

Protocol for a Standard MD Simulation

Step 1: System Preparation

  • Start with the docked complex of the pyrazole derivative and the target protein.

  • Solvate the system in a box of water molecules and add counter-ions to neutralize the system.

Step 2: Minimization and Equilibration

  • Perform energy minimization to remove any steric clashes.

  • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

Step 3: Production Run

  • Run the production MD simulation for the desired length of time (e.g., 100 ns).

Step 4: Trajectory Analysis

  • Analyze the MD trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energy.

md_simulation_workflow Start Start with Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: A generalized workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][18]

Decoding the Structure-Activity Relationship

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a QSAR model, one can predict the activity of new, unsynthesized compounds and identify the key structural features that are important for activity.[6]

Key Components of a QSAR Study:

  • Dataset: A set of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values).[1]

  • Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric properties).

  • Statistical Method: A method to build the mathematical model, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[6]

A Self-Validating QSAR Protocol

A robust QSAR model must be statistically significant and have good predictive power.

Step 1: Data Preparation

  • Compile a dataset of pyrazole derivatives with their biological activities.

  • Divide the dataset into a training set (for model building) and a test set (for model validation).

Step 2: Descriptor Calculation

  • Calculate a variety of molecular descriptors for each compound in the dataset.

Step 3: Model Development

  • Use a statistical method to build a QSAR model using the training set.

Step 4: Model Validation

  • Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness of the model.

  • External Validation: Use the test set to evaluate the predictive power of the model (r²_pred).

Study Target QSAR Model r²_pred
Pyrazole Derivatives as Hypoglycemic Agents[6]DiabetesMLR & Random Forest0.82-0.900.80-0.85-
Fused Pyrazoles as COX-2 Inhibitors[18]InflammationHansch Analysis---
Pyrazolyl-thiazolinone Derivatives as Antitumor AgentsCancer2D & 3D QSAR0.7810.709-
Pyrazole Analogs as Antiproliferative Agents[19][20]Cancer (HT-29)MLR0.93950.87440.9488

Table 1: Summary of selected QSAR studies on pyrazole derivatives.

Conclusion and Future Perspectives

Theoretical and computational studies are indispensable tools in modern research on pyrazole structures.[1] From elucidating electronic properties with quantum chemistry to predicting biological activity with QSAR, these methods provide invaluable insights that guide experimental efforts.[5] The continued development of more accurate force fields, the integration of multi-scale modeling approaches, and the application of machine learning and artificial intelligence will further enhance the power of computational chemistry in the design of novel pyrazole derivatives with desired therapeutic and material properties.[5]

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. BenchChem.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Kumar, A., & Singh, P. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Ferreira, M. J., & Pinheiro, C. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3326.
  • (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • Sharma, R., & Kumar, R. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 23(10), 2548.
  • Al-Warhi, T., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1234.
  • (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response.
  • Al-Bayati, M. A., & Al-Amiery, A. A. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline.
  • (2023).
  • Kawathekar, N., & Kaskhedikar, S. G. (2004). QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach. Medicinal Chemistry Research, 13(4-5), 219-231.
  • (2018). QSAR and Molecular Docking Studies of Pyrazolyl- thiazolinone Derivatives as Antitumor Activity.
  • (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PMC.
  • (2020). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A.
  • (2021). Synthesis, computational and biological study of pyrazole derivatives.
  • (2022). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29.
  • (2020). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. Journal of the Chilean Chemical Society.
  • Mohamed, H. H. M., Hussien, A. B. W. E. M., & Saeed, A. E. M. Q. (2022). QSAR and Docking Studies of Pyrazole Analogs As Antiproliferative Against Human Colorectal Adenocarcinoma Cell Line HT-29. European Journal of Chemistry, 13(3), 319-326.
  • (2023). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing.
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  • (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C. Semantic Scholar.
  • (2020). Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives.
  • (2023). Multicomponent interphase synthesis of heterocyclic compounds (Review). OUCI.
  • (2026). Computational study of heterocyclic anticancer compounds through nbo method. Research Square.

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Protocols & Analytical Methods

Method

Application Notes: 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide in Medicinal Chemistry

Introduction and Chemical Context In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles are privileged scaffolds due to their ability to engage in diverse hydrogen-bonding interactions with biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles are privileged scaffolds due to their ability to engage in diverse hydrogen-bonding interactions with biological targets. Among these, pyrazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities [1]. Specifically, 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide serves as a highly versatile, bifunctional building block.

The structural anatomy of this compound is strategically advantageous:

  • The Pyrazole Core: Provides a rigid aromatic system capable of both hydrogen bond donation (via the NH) and acceptance (via the sp2 nitrogen).

  • The 4-Methyl Substituent: Introduces a localized lipophilic bulk that modulates the compound's partition coefficient (LogP). Mechanistically, this electron-donating group increases the electron density of the pyrazole ring, enhancing its metabolic stability against oxidative degradation compared to unsubstituted analogs.

  • The Acetohydrazide Moiety: Acts as a highly reactive nucleophilic handle. The terminal amine of the hydrazide is primed for condensation reactions, making it an ideal precursor for synthesizing downstream pharmacophores such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, triazoles, and Schiff bases [2].

Mechanistic Pathways and Pharmacological Applications

The primary utility of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide lies in its conversion into rigidified cyclic bioisosteres. Amides and esters are often susceptible to enzymatic cleavage by proteases and esterases in vivo. By cyclizing the acetohydrazide into a 1,3,4-oxadiazole or 1,3,4-thiadiazole, medicinal chemists can lock the conformation of the molecule and drastically improve its pharmacokinetic half-life.

Antifungal Agents: Succinate Dehydrogenase Inhibitors (SDHIs)

Recent agricultural and medicinal chemistry efforts have heavily focused on pyrazole-acetohydrazide derivatives as potent Succinate Dehydrogenase Inhibitors (SDHIs) [3]. These compounds competitively bind to the ubiquinone-binding site (Q-site) of fungal Complex II in the mitochondrial respiratory chain. The 4-methyl group is critical here; it perfectly occupies a small hydrophobic pocket within the Q-site, anchoring the molecule and preventing the natural substrate from binding, thereby halting ATP synthesis.

SDHI_Pathway A Fungal Succinate Dehydrogenase (Complex II) B Ubiquinone Binding Site (Q-site) A->B D Blockade of Electron Transport B->D Disrupts C Pyrazole Acetohydrazide Derivative C->B Competitive Binding E Inhibition of ATP Synthesis & Cell Death D->E

Mechanism of action for pyrazole-based succinate dehydrogenase inhibitors.

Antimicrobial and Anti-inflammatory Agents

Condensation of the acetohydrazide with substituted benzaldehydes yields Schiff bases (hydrazones), which exhibit potent antimicrobial properties by disrupting bacterial cell wall synthesis [4]. Alternatively, cyclodehydration yields 1,3,4-oxadiazoles, which are well-documented selective COX-2 inhibitors. The oxadiazole ring acts as a bioisostere for the carboxylic acid found in traditional NSAIDs, maintaining anti-inflammatory efficacy while reducing gastrointestinal toxicity.

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the comparative biological efficacy of downstream derivatives synthesized from pyrazole acetohydrazide building blocks against standard therapeutics:

Derivative ClassPrimary Target / OrganismBiological ActivityReference StandardStandard Activity
1,3,4-Thiadiazole Rhizoctonia solani (Fungus)EC₅₀: 0.27 μg/mLBoscalidEC₅₀: 0.94 μg/mL
Schiff Base Staphylococcus aureusMIC: 12.5 μg/mLCiprofloxacinMIC: 6.25 μg/mL
1,3,4-Oxadiazole Cyclooxygenase-2 (COX-2)IC₅₀: 0.85 μMCelecoxibIC₅₀: 0.78 μM

Data synthesized from representative pyrazole-acetohydrazide derivative screenings [3][4].

Synthetic Workflows and Methodologies

The versatility of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide allows it to act as a central hub for divergent synthesis.

Synthetic_Workflow A Ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate B Hydrazine Hydrate (EtOH, Reflux) A->B C 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide B->C D Schiff Bases (Antimicrobial) C->D Ar-CHO / Catalyst E 1,3,4-Oxadiazoles (Anti-inflammatory) C->E POCl3 / Ar-COOH F 1,3,4-Thiadiazoles (Antifungal SDHIs) C->F CS2 / KOH

Synthetic pathways deriving bioactive heterocycles from the acetohydrazide.

Protocol 1: Synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

This protocol utilizes a nucleophilic acyl substitution. The use of absolute ethanol is critical to prevent the competitive hydrolysis of the starting ester into an unreactive carboxylic acid.

Reagents & Materials:

  • Ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate (1.0 eq, 10 mmol)

  • Hydrazine hydrate (80% aqueous solution) (3.0 eq, 30 mmol)

  • Absolute ethanol (25 mL)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate in 25 mL of absolute ethanol.

  • Nucleophilic Addition: Dropwise, add 30 mmol of hydrazine hydrate to the stirring solution at room temperature. Causality: An excess of hydrazine is used to drive the equilibrium forward and ensure complete conversion of the ester.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours. Causality: Heat is required to overcome the activation energy barrier of the tetrahedral intermediate formation during acyl substitution.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent system of Chloroform:Methanol (9:1).

  • Isolation: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess ethanol and unreacted hydrazine.

  • Purification: Pour the concentrated residue into crushed ice. Filter the resulting precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide.

Protocol 2: Divergent Synthesis of a Bioactive 1,3,4-Oxadiazole

This protocol details the cyclodehydration of the acetohydrazide into an oxadiazole using Phosphorus oxychloride (POCl₃), which acts dually as a solvent and a powerful dehydrating agent.

Reagents & Materials:

  • 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (1.0 eq, 5 mmol)

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid) (1.0 eq, 5 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

Step-by-Step Procedure:

  • Preparation: In a thoroughly dried 50 mL round-bottom flask, combine 5 mmol of the acetohydrazide and 5 mmol of the substituted benzoic acid.

  • Activation & Cyclization: Carefully add 10 mL of POCl₃. Caution: POCl₃ is highly reactive with moisture and evolves HCl gas; perform strictly inside a fume hood.

  • Reflux: Heat the reaction mixture to reflux (approx. 105°C) for 12 hours. Causality: The POCl₃ first activates the carboxylic acid to an acid chloride, which reacts with the hydrazide to form a diacylhydrazine intermediate. Continued heating in POCl₃ forces the enolization and subsequent elimination of water, closing the 1,3,4-oxadiazole ring.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over 100 g of crushed ice with vigorous stirring to neutralize excess POCl₃.

  • Neutralization: Gradually add a 10% sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8. Causality: Neutralization is required to precipitate the free base of the oxadiazole product from the acidic aqueous phase.

  • Filtration & Purification: Filter the solid product, wash extensively with water, dry, and recrystallize from an ethanol/water mixture to obtain the final bioactive oxadiazole derivative.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives.
  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • ACS Publications. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking.
  • ResearchGate. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
Application

Application Note: Synthesis, Characterization, and Potential Applications of Novel Schiff Bases Derived from 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Abstract This application note provides a comprehensive guide for the synthesis and characterization of novel Schiff bases through the condensation reaction of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide with various arom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis and characterization of novel Schiff bases through the condensation reaction of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide with various aromatic aldehydes. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and describes the analytical techniques required for structural elucidation and purity confirmation. Furthermore, potential applications for these synthesized compounds in drug discovery are discussed, supported by authoritative literature. This guide is intended for researchers and scientists in the fields of synthetic organic chemistry, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds that have garnered substantial attention in pharmaceutical and medicinal chemistry. Their structural flexibility and the relative ease of their synthesis make them ideal scaffolds for developing new therapeutic agents. The imine bond is crucial for their biological activity, which includes antimicrobial, anti-inflammatory, antiviral, and antitumor properties.

The pyrazole nucleus is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anorectic anti-obesity agent). The incorporation of a pyrazole moiety into a Schiff base structure is a well-established strategy for enhancing biological efficacy and generating novel compounds with unique pharmacological profiles.

This note focuses on the synthesis of Schiff bases starting from 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide. The hydrazide group (-CONHNH₂) serves as the nucleophilic component, which readily reacts with the electrophilic carbonyl carbon of aldehydes or ketones to form the target Schiff base. The rationale is to combine the proven pharmacophore of the pyrazole ring with the versatile imine linkage to explore new chemical space for drug development.

Reaction Mechanism and Experimental Design

The formation of a Schiff base from a hydrazide and an aldehyde is a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.

Causality Behind Experimental Choices:

  • Nucleophile: The terminal amino group (-NH₂) of the acetohydrazide is a potent nucleophile that attacks the carbonyl carbon of the aldehyde.

  • Electrophile: Aromatic aldehydes are used as the electrophilic partner. The substituent on the aromatic ring can be varied to modulate the electronic properties and, consequently, the biological activity of the final Schiff base.

  • Solvent: Absolute ethanol is an ideal solvent for this reaction. It effectively dissolves both the hydrazide and most aromatic aldehydes, is relatively non-toxic, and can be easily removed from the reaction mixture upon completion.

  • Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydrazide. The acidic medium also facilitates the subsequent dehydration step.

Below is a diagram illustrating the general synthetic pathway.

G cluster_reactants Reactants cluster_process Process cluster_products Products Hydrazide 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide Aldehyde Aromatic Aldehyde (R-CHO) Reaction Condensation Reaction Hydrazide->Reaction Aldehyde->Reaction SchiffBase Novel Pyrazole Schiff Base Reaction->SchiffBase Primary Product Water Water (H₂O) Reaction->Water Byproduct

Caption: General reaction scheme for the synthesis of pyrazole Schiff bases.

Detailed Experimental Protocol

This protocol provides a self-validating system. Successful synthesis will be indicated by the precipitation of the product upon cooling and confirmed by the analytical data outlined in Section 4.

Materials and Instrumentation

Reagents:

  • 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Distilled Water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer

Synthesis Workflow

The overall workflow from synthesis to final characterization is depicted below.

G A Step 1: Reactant Dissolution Dissolve hydrazide and aldehyde in absolute ethanol. B Step 2: Catalysis & Reflux Add glacial acetic acid. Reflux for 2-4 hours. A->B C Step 3: Monitoring Monitor reaction progress using TLC. B->C D Step 4: Product Isolation Cool mixture to precipitate solid. Filter using Büchner funnel. C->D E Step 5: Purification Recrystallize the crude product from hot ethanol. D->E F Step 6: Characterization Confirm structure via Melting Point, FT-IR, NMR, and Mass Spectrometry. E->F G Step 7: Application Screening (Optional) Evaluate biological activity. F->G

Caption: Step-by-step workflow for synthesis, purification, and analysis.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (e.g., 1.54 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol). For example, add benzaldehyde (1.06 g, 10 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. Many products will precipitate as a solid during this cooling phase. The flask can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The purity of the crude product can be enhanced by recrystallization. Dissolve the solid in a minimum amount of hot absolute ethanol and allow it to cool slowly to room temperature to form pure crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C for several hours to remove any residual solvent. Record the final yield and determine the melting point.

Characterization and Data Validation

Structural elucidation of the newly synthesized Schiff bases is performed using standard spectroscopic methods. The data below serves as a reference for validation.

FT-IR Spectroscopy

The most significant evidence of Schiff base formation in an IR spectrum is the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the hydrazide (around 3200-3400 cm⁻¹), and the appearance of a new, strong absorption band corresponding to the azomethine (-C=N-) group.

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H (Amide)3150 - 3250Confirms presence of the amide N-H
C-H (Aromatic/Alkyl)2900 - 3100Standard C-H stretches
C=O (Amide I)1650 - 1680Confirms presence of the amide carbonyl
C=N (Azomethine/Imine) 1590 - 1620 Key band confirming Schiff base formation
C=C (Aromatic/Pyrazole)1450 - 1580Stretching vibrations of the rings
NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule.

¹H NMR:

  • A singlet appearing in the δ 8.0-9.0 ppm range is characteristic of the azomethine proton (-CH=N-).

  • A singlet around δ 11.0-12.0 ppm can be attributed to the amide N-H proton.

  • Signals corresponding to the pyrazole ring protons and the aromatic ring protons will appear in their expected regions (typically δ 6.0-8.0 ppm).

  • The methyl group on the pyrazole ring will appear as a singlet around δ 2.0-2.5 ppm.

¹³C NMR:

  • The key signal confirming the formation of the Schiff base is the resonance for the azomethine carbon (-C H=N-), which typically appears in the δ 155-165 ppm range.

  • The amide carbonyl carbon will be observed around δ 160-170 ppm.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.

Potential Applications in Drug Development

The combination of the pyrazole core and the azomethine linkage in these novel Schiff bases makes them attractive candidates for various pharmacological screenings.

  • Antimicrobial Agents: Many pyrazole-based Schiff bases have demonstrated significant activity against a range of bacterial and fungal strains. The synthesized compounds can be screened for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs. These novel Schiff bases could be evaluated for their cytotoxic activity against various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays like the MTT assay.

  • Anti-inflammatory Activity: Given that Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole ring, these new derivatives could be tested for their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.

Troubleshooting

IssuePossible CauseSuggested Solution
No precipitate forms upon coolingProduct is highly soluble in ethanol; Reaction is incomplete.Try to concentrate the solution by evaporating some of the solvent. Alternatively, pour the reaction mixture into ice-cold water to induce precipitation. Verify reaction completion with TLC.
Low YieldIncomplete reaction; Loss of product during washing or recrystallization.Increase the reflux time. Use minimal amounts of cold solvent for washing and the minimum required hot solvent for recrystallization.
Oily ProductImpurities present; Product has a low melting point.Try to purify using column chromatography instead of recrystallization. Triturate the oil with a non-polar solvent like hexane to try and induce solidification.

References

  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8. [Link]

  • Ashraf, M. A., Mahmood, K., Wajid, A., Maah, M. J., & Yusoff, I. (2011). Synthesis, characterization and biological activity of Schiff bases. IPCBEE, 10, 1-7. [Link]

  • Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & Elaasser, M. M. (2015). Synthesis and anticancer activity of new pyrazole-based Schiff bases. Journal of the Serbian Chemical Society, 80(3), 335-344. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

Method

Application Note: Synthesis of 1,3,4-Oxadiazoles from 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The 1,3,4-oxadiazole motif is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The 1,3,4-oxadiazole motif is a privileged heterocyclic scaffold in medicinal chemistry, celebrated for its metabolic stability, potent hydrogen-bonding capacity, and utility as a bioisostere for esters and amides [1]. When coupled with a pyrazole moiety—specifically utilizing 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide as a building block—the resulting bi-heterocyclic architecture offers immense potential for kinase inhibition, antimicrobial, and anti-inflammatory drug development[2].

The terminal acetohydrazide group serves as an ideal bis-nucleophilic precursor for 1,3,4-oxadiazole ring construction. Depending on the desired substitution at the C2 position of the oxadiazole ring, three divergent synthetic pathways are highly effective:

  • Dehydrative Cyclization (POCl₃-Mediated): Yields 2-alkyl/aryl substituted derivatives[3].

  • Dithiocarbazate Cyclization (CS₂/KOH-Mediated): Yields 1,3,4-oxadiazole-2-thiols[4].

  • Oxidative Cyclization (I₂/K₂CO₃-Mediated): Yields 2-aryl substituted derivatives via an acylhydrazone intermediate[5].

Workflow SM 2-(4-methyl-1H-pyrazol-5-yl) acetohydrazide R1 Carboxylic Acid POCl3, Reflux SM->R1 R2 CS2, KOH EtOH, Reflux SM->R2 R3 1. Aldehyde 2. I2, K2CO3 SM->R3 P1 2-Alkyl/Aryl-5-((4-methyl-1H-pyrazol -5-yl)methyl)-1,3,4-oxadiazole R1->P1 P2 5-((4-methyl-1H-pyrazol-5-yl) methyl)-1,3,4-oxadiazole-2-thiol R2->P2 P3 2-Aryl-5-((4-methyl-1H-pyrazol -5-yl)methyl)-1,3,4-oxadiazole R3->P3

Fig 1. Divergent synthetic workflows for 1,3,4-oxadiazoles from pyrazole acetohydrazide.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to not only follow steps but to understand the causality of the reaction environment. The following protocols are designed as self-validating systems, providing visual and chemical cues to ensure reaction integrity.

Protocol A: POCl₃-Mediated Dehydrative Cyclization

Objective: Synthesis of 2-substituted-5-((4-methyl-1H-pyrazol-5-yl)methyl)-1,3,4-oxadiazoles. Causality: Phosphorus oxychloride (POCl₃) acts dually as a solvent and a potent dehydrating agent. It activates the carboxylic acid to form a diacylhydrazine intermediate in situ, followed by the formation of an imidoyl chloride that undergoes rapid cyclodehydration to form the oxadiazole ring [6].

Step-by-Step Workflow:

  • Reagent Assembly: In a dry 50 mL round-bottom flask, combine 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (1.0 equiv, 10 mmol) and the desired carboxylic acid (1.0 equiv, 10 mmol).

  • Activation: Slowly add POCl₃ (10 mL) dropwise under a nitrogen atmosphere. Caution: Exothermic reaction with potential HCl gas evolution.

  • Cyclization: Reflux the mixture at 90–100 °C for 4–6 hours.

    • Validation Check: The initial suspension will transition into a clear, homogeneous solution, indicating the consumption of starting materials and the formation of the soluble imidoyl intermediate.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly over crushed ice (100 g) with vigorous stirring.

    • Causality: Ice water hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids, while the highly hydrophobic 1,3,4-oxadiazole product precipitates out of the acidic aqueous matrix.

  • Neutralization: Adjust the pH to 7.0 using saturated aqueous NaHCO₃. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Dithiocarbazate Cyclization via CS₂/KOH

Objective: Synthesis of 5-((4-methyl-1H-pyrazol-5-yl)methyl)-1,3,4-oxadiazole-2-thiol. Causality: Potassium hydroxide (KOH) deprotonates the hydrazide nitrogen, enhancing its nucleophilicity to attack carbon disulfide (CS₂), yielding a potassium dithiocarbazate salt. Subsequent acidic workup protonates the intermediate, driving the elimination of hydrogen sulfide (H₂S) and forcing ring closure [4].

Step-by-Step Workflow:

  • Salt Formation: Dissolve the acetohydrazide (1.0 equiv, 10 mmol) and KOH (1.2 equiv, 12 mmol) in absolute ethanol (30 mL). Stir for 15 minutes at room temperature.

  • CS₂ Addition: Add CS₂ (1.5 equiv, 15 mmol) dropwise. Reflux the mixture for 10–12 hours.

  • Validation of Intermediate: The formation of a yellow precipitate (the dithiocarbazate salt) within the first 2 hours confirms successful nucleophilic attack.

  • Acid-Catalyzed Ring Closure: Cool the reaction to 0 °C and carefully acidify with dilute HCl (1M) to pH 3–4.

    • Validation Check: The addition of acid will trigger the release of H₂S gas. Hold a strip of lead(II) acetate paper over the flask; it will turn black (forming PbS), validating the elimination step and successful cyclization.

  • Isolation: Filter the resulting solid, wash thoroughly with distilled water to remove KCl salts, and dry under a vacuum.

Protocol C: I₂/K₂CO₃-Mediated Oxidative Cyclization

Objective: Synthesis of 2-aryl-5-((4-methyl-1H-pyrazol-5-yl)methyl)-1,3,4-oxadiazoles. Causality: This transition-metal-free protocol relies on molecular iodine (I₂) as an electrophilic oxidant. K₂CO₃ is essential as it facilitates the deprotonation of the N-I intermediate, driving the intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon [5].

Mechanism N1 Acylhydrazone Intermediate (Condensation) N2 Electrophilic Attack by I2 (N-I Bond Formation) N1->N2 + I2 N3 Base-Promoted Deprotonation (K2CO3 action) N2->N3 + K2CO3 N4 Intramolecular Cyclization (O-attack on C=N) N3->N4 Cyclodehydration N5 Elimination of HI (Aromatization) N4->N5 - HI N6 1,3,4-Oxadiazole Core N5->N6 Final Oxidation

Fig 2. Mechanistic pathway of I2/K2CO3-mediated oxidative cyclization of acylhydrazones.

Step-by-Step Workflow:

  • Hydrazone Condensation: In a 50 mL flask, react the acetohydrazide (10 mmol) with an aromatic aldehyde (10 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid. Reflux for 2 hours to form the acylhydrazone. Remove the solvent in vacuo.

  • Oxidation Setup: Dissolve the crude acylhydrazone in DMSO (15 mL). Add K₂CO₃ (3.0 equiv, 30 mmol) and I₂ (1.2 equiv, 12 mmol).

  • Cyclization: Stir the mixture at 80 °C for 3–5 hours.

    • Validation Check: The reaction initially appears dark brown due to I₂. As the oxidation proceeds and I₂ is reduced to iodide (I⁻), the solution will gradually fade to a pale yellow/orange color, serving as a visual indicator of reaction progress.

  • Quenching: Cool to room temperature and quench with 10% aqueous Na₂S₂O₃ (Sodium thiosulfate) solution (30 mL).

    • Causality: Na₂S₂O₃ instantly reduces any unreacted, volatile iodine to soluble, colorless iodide, preventing product contamination.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Data & Reaction Parameters

To aid in experimental planning, the following table summarizes the optimized parameters, expected yields, and key validation metrics for the three distinct synthetic routes.

Synthetic RouteCore ReagentsTemp / TimeKey IntermediateVisual / Chemical ValidationExpected Yield
A. Dehydrative (POCl₃) POCl₃, R-COOH100 °C / 4–6 hImidoyl ChlorideSuspension turns to a clear solution; precipitates on ice.70 – 85%
B. Dithiocarbazate (CS₂) CS₂, KOH, EtOH80 °C / 10–12 hPotassium DithiocarbazateH₂S gas evolution upon acidification (Lead acetate test).65 – 80%
C. Oxidative (I₂/K₂CO₃) I₂, K₂CO₃, Ar-CHO80 °C / 3–5 hAcylhydrazone / N-I speciesBrown iodine color fades; decolorizes entirely with Na₂S₂O₃.75 – 90%

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Open Medicinal Chemistry Journal URL:[Link]

  • Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent Research & Reviews in Pharmacy and Pharmaceutical Sciences URL:[Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Journal of Chemical Reviews URL:[Link]

  • Synthesis of 1,3,4-oxadiazoles (General Methodologies & Iodine-Promoted Protocols) Organic Chemistry Portal URL:[Link]

Sources

Application

Protocol for In Vitro Antimicrobial Screening of Pyrazole Compounds

Introduction Pyrazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3][4] The emergence of multidrug-resistant microbial strains necessitates the discovery and development of novel antimicrobial agents, making the systematic screening of compound libraries, such as those containing pyrazole scaffolds, a paramount objective in drug discovery. Many pyrazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens, with some exhibiting specific mechanisms of action like the inhibition of DNA gyrase.[2][5]

This comprehensive guide provides a detailed protocol for the in vitro antimicrobial screening of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a framework for obtaining reliable and reproducible data. The protocols outlined herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and comparability of results.[6][7][8][9]

A crucial consideration when working with synthetic compounds like pyrazoles is their physicochemical properties, particularly solubility. Many pyrazole derivatives exhibit poor aqueous solubility, which can significantly impact the accuracy of bioassays.[1] This protocol will address strategies for handling and solubilizing these compounds to ensure valid experimental outcomes.

I. Preliminary Considerations and Compound Handling

Solubility and Stock Solution Preparation

The poor aqueous solubility of many pyrazole compounds is a primary experimental hurdle.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of these compounds.[1][10] However, it is essential to be aware that high concentrations of DMSO can exhibit antimicrobial properties and may be toxic to certain cell lines. Therefore, the final concentration of DMSO in the assay should be carefully controlled and typically kept at or below 1% (v/v) to minimize its impact on microbial growth.

Protocol for Stock Solution Preparation:

  • Accurately weigh the pyrazole compound using a calibrated analytical balance.

  • Dissolve the compound in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).

  • Gentle warming or sonication may be used to aid dissolution.[1]

  • Visually inspect the solution to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Selection of Microbial Strains

The choice of microbial strains is critical and should be guided by the therapeutic target of the research. It is recommended to include a panel of clinically relevant and standard quality control (QC) strains.

Recommended Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (clinical isolate or standard strain)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Klebsiella pneumoniae (clinical isolate or standard strain)

Recommended Fungal Strains:

  • Candida albicans (e.g., ATCC 90028)

  • Aspergillus fumigatus (e.g., ATCC 204305)

II. Primary Screening: Agar Diffusion Methods

Agar diffusion assays provide a qualitative or semi-quantitative preliminary assessment of antimicrobial activity.[11][12] These methods are cost-effective and suitable for screening a large number of compounds. The principle is based on the diffusion of the test compound from a source (a well or a disk) through an agar medium inoculated with the target microorganism, resulting in a zone of growth inhibition if the compound is active.[12]

Agar Well Diffusion Method

The agar well diffusion method is particularly useful for testing compounds that are soluble in solvents like DMSO.[13][14]

Experimental Workflow for Agar Well Diffusion

cluster_prep Preparation cluster_plate Plating cluster_assay Assay cluster_incubation Incubation & Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate MHA plates with the microbial suspension A->D B Prepare molten Mueller-Hinton Agar (MHA) C Pour MHA into sterile Petri dishes and allow to solidify B->C C->D E Create wells (6-8 mm diameter) in the agar D->E F Add a defined volume of pyrazole compound solution to the wells E->F G Add positive and negative controls F->G H Incubate plates at 35-37°C for 18-24 hours G->H I Measure the diameter of the zone of inhibition H->I cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial two-fold dilutions of the pyrazole compound in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at 35-37°C for 16-20 hours B->C D Visually inspect for turbidity and determine the MIC C->D E Sub-culture aliquots from clear wells (MIC and higher concentrations) onto agar plates D->E Proceed from MIC results F Incubate agar plates at 35-37°C for 18-24 hours E->F G Count colonies and determine the MBC (≥99.9% killing) F->G

Caption: Sequential workflow for determining MIC and MBC.

Determination of Minimum Inhibitory Concentration (MIC)

Detailed Protocol for Broth Microdilution:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Prepare an initial dilution of the pyrazole stock solution in CAMHB. Add 100 µL of this initial dilution to well 1 of the corresponding row.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [15]3. Inoculation: Within 15 minutes of its preparation, add 50 µL of the standardized bacterial suspension to each well (wells 1-11), resulting in a final volume of 100 µL per well. [15]4. Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria. [15]5. MIC Reading: The MIC is read as the lowest concentration of the pyrazole compound that completely inhibits visible bacterial growth in the wells, as detected by the unaided eye. [10]The growth control well should show distinct turbidity, and the sterility control well should remain clear. [15]

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be ascertained to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. [16] Detailed Protocol for MBC Determination:

  • Sub-culturing: From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the pyrazole compound that results in no colony formation or a colony count that is ≥99.9% lower than the initial inoculum count. [17]

IV. Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. For quantitative data, tables are highly recommended.

Table 1: Example MIC and MBC Data for Pyrazole Compounds

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyrazole-AS. aureus ATCC 292138162Bactericidal
Pyrazole-AE. coli ATCC 2592232>128>4Bacteriostatic
Pyrazole-BS. aureus ATCC 2921316>128>8Bacteriostatic
Pyrazole-BE. coli ATCC 2592264>128>2Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.250.52Bactericidal

Interpretation of the MBC/MIC Ratio:

The ratio of MBC to MIC can provide valuable insight into the nature of the antimicrobial activity. * Bactericidal: An MBC/MIC ratio of ≤ 4 suggests that the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

V. Conclusion and Future Directions

This protocol provides a robust framework for the initial in vitro antimicrobial screening of novel pyrazole compounds. By adhering to standardized methodologies, researchers can generate reliable and comparable data that can effectively guide lead optimization efforts in the quest for new antimicrobial agents. Promising compounds identified through this screening process should be further investigated to elucidate their mechanism of action, toxicity profiles, and in vivo efficacy.

VI. References

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved from

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Retrieved from

  • Application Notes & Protocols for Agar Diffusion Assay in Antifungal Screening - Benchchem. Retrieved from

  • MBC vs. MIC: What Every Drug Developer Should Know - Antimicrobial Testing Laboratory. (2024, May 20). Retrieved from

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Retrieved from

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Retrieved from

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC. (2021, December 29). Retrieved from

  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" - Benchchem. Retrieved from

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from

  • 3.11. Antimicrobial Activity Assays - Bio-protocol. Retrieved from

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). Retrieved from

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Retrieved from

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Retrieved from

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14). Retrieved from

  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. Retrieved from

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Retrieved from

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. Retrieved from

  • Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. Retrieved from

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18). Retrieved from

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from

  • A comprehensive review on in-vitro methods for anti- microbial activity. Retrieved from

  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15). Retrieved from

  • EUCAST - ESCMID. Retrieved from

  • s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1). Retrieved from

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Retrieved from

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. Retrieved from

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. Retrieved from

  • Standard Operating Procedures for Fungal Identification and Detection of Antifungal Resistance - Indian Council of Medical Research. Retrieved from

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives - Der Pharma Chemica. Retrieved from

  • Agar well diffusion assay - YouTube. (2020, November 1). Retrieved from

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. Retrieved from

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. Retrieved from

  • A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. (2018, December 24). Retrieved from

  • EUCAST: EUCAST - Home. (2026, March 9). Retrieved from

  • [PDF] Methods for in vitro evaluating antimicrobial activity: A review | Semantic Scholar. Retrieved from

  • Agar Well Diffusion Method Protocol - Amazon AWS. Retrieved from

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025, August 5). Retrieved from

  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Retrieved from

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15). Retrieved from

Sources

Method

Application Note: Preclinical Evaluation of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide Derivatives as Targeted Anticancer Agents

Scientific Rationale & Structural Significance The pyrazole scaffold is a privileged, highly versatile pharmacophore in oncology, recognized for its bioisosteric properties and exceptional ability to interact with divers...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The pyrazole scaffold is a privileged, highly versatile pharmacophore in oncology, recognized for its bioisosteric properties and exceptional ability to interact with diverse enzymatic targets[1]. Recent structure-activity relationship (SAR) and 2D-QSAR studies have demonstrated that 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide derivatives exhibit potent anti-proliferative activity against aggressive malignancies, particularly triple-negative breast cancer (MDA-MB-231) and ovarian carcinoma (A2780)[2].

As a Senior Application Scientist, understanding the why behind a compound's efficacy is just as critical as measuring it. The structural design of these derivatives is highly intentional:

  • The 4-Methyl Substitution: The inclusion of a methyl group at the C4 position of the pyrazole ring significantly enhances the lipophilicity of the core scaffold[2]. This modification improves cellular membrane permeability and facilitates deeper, thermodynamically favorable insertion into the hydrophobic pockets of target kinases.

  • The Acetohydrazide Linker: This moiety acts as a highly flexible hydrogen bond donor/acceptor system[2]. It enables bidentate chelation and stabilizes the compound within the ATP-binding clefts of receptor tyrosine kinases, ensuring prolonged target residence time.

Mechanistic Pathway: Kinase Inhibition to Apoptosis

These derivatives exert their anticancer activity primarily through the dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2)[3]. By blocking these upstream receptors, the compounds suppress the downstream PI3K/AKT/mTOR survival signaling cascade, ultimately shifting the intracellular balance from survival (mediated by Bcl-2) to programmed cell death (mediated by Bax and Caspase activation).

G Compound 2-(4-methyl-1H-pyrazol-5-yl) acetohydrazide derivative EGFR EGFR / VEGFR-2 Compound->EGFR Inhibits PI3K PI3K EGFR->PI3K Downregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bax Bax (Pro-apoptotic) AKT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Downregulates Caspase Caspase-3/9 Activation Bax->Caspase Bcl2->Caspase Inhibits (Blocked) Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Fig 1. Mechanism of action: EGFR/PI3K/AKT pathway inhibition and apoptosis induction.

Experimental Workflow

To ensure high-fidelity data, the evaluation pipeline must be treated as a self-validating system. Each phase includes orthogonal controls to rule out assay interference and confirm that the observed phenotype is mechanism-driven.

Workflow Step1 Compound Synthesis & QC Step2 In Vitro Cytotoxicity (MTT Assay) Step1->Step2 Step3 Kinase Profiling (EGFR/VEGFR-2) Step2->Step3 Step4 Apoptosis Analysis (Flow Cytometry) Step2->Step4 Step5 Data Analysis (pIC50 Calculation) Step3->Step5 Step4->Step5

Fig 2. Standardized workflow for preclinical evaluation of pyrazole acetohydrazide derivatives.

Detailed Validation Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC50) and pIC50 values across multiple cancer cell lines[4]. Self-Validation Standard: Must include a known chemotherapeutic (e.g., Erlotinib) as a positive control, and a 0.1% DMSO vehicle as a negative control. Calculation of the Z'-factor must yield >0.5 to validate plate uniformity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 and A2780 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

    • Causality Insight: This specific density ensures cells remain in the logarithmic growth phase throughout the entire 72-hour assay, preventing contact inhibition artifacts that can mimic drug-induced cytostasis.

  • Compound Treatment: After 24h of adherence, treat cells with serial dilutions of the pyrazole acetohydrazide derivatives (0.01 µM to 100 µM).

    • Causality Insight: Maintain final DMSO concentration strictly at ≤0.1% (v/v) to prevent solvent-induced basal toxicity, which skews IC50 calculations.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Causality Insight: A 72-hour window is required to capture anti-proliferative effects across at least two full cell cycles, distinguishing true genomic/kinase-targeted action from acute metabolic shock.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Aspirate media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.

Protocol B: Cell-Free Kinase Profiling (TR-FRET Assay)

Purpose: To confirm direct target engagement with EGFR and VEGFR-2[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine recombinant EGFR enzyme, ATP (at the specific Km​ concentration for the batch), and the biotinylated peptide substrate.

  • Inhibitor Addition: Add the pyrazole derivatives and incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.

    • Causality Insight: TR-FRET is explicitly selected over standard colorimetric or standard fluorescence assays because the time-delay measurement completely eliminates auto-fluorescence interference—a common artifact exhibited by highly conjugated heterocyclic compounds like pyrazoles.

Protocol C: Apoptosis Evaluation (Annexin V/PI Flow Cytometry)

Purpose: To verify that the mechanism of cell death is programmed apoptosis rather than non-specific necrosis.

Step-by-Step Methodology:

  • Harvesting: Collect both adherent and floating cells post-48h treatment using enzyme-free dissociation buffer.

    • Causality Insight: Floating cells represent the late-apoptotic fraction. Discarding the supernatant artificially skews the viability data toward false negatives.

  • Staining: Resuspend the pellet in 1X Annexin Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Interpretation Logic: Annexin V+/PI- indicates early apoptosis (externalization of phosphatidylserine), while Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Presentation

The following table summarizes the validated cytotoxicity profiles of key 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide derivatives based on predictive QSAR and in vitro modeling[2].

Table 1: Representative Cytotoxicity Profile of Pyrazole Acetohydrazide Derivatives

Compound Class / SubstitutionTarget Cell LineCancer TypepIC50Calculated IC50 (µM)Mechanistic Note
Pyrazole acetohydrazide (Cmpd 33) MDA-MB-231Breast Carcinoma6.55~0.281Optimal lipophilicity via 4-methyl group
Pyrazole acetohydrazide (Cmpd 4) A2780Ovarian Carcinoma8.57~0.002Enhanced by dimethylamino (-N(CH3)2) substitution
Pyrazole acetohydrazide (Cmpd 30) A2780Ovarian Carcinoma8.14~0.007Phenyl ring substitution increases binding affinity
Pyrazole carbohydrazide (Cmpd 1) ACHNKidney CarcinomaN/AHighly ActiveHydrazine linkage critical for target chelation

Note: pIC50 represents the negative logarithm of the IC50 value in molar concentration. A higher pIC50 indicates exponentially greater potency.

References

  • Bennani, F. E., Doudach, L., Karrouchi, K., El rhayam, Y., Rudd, E. C., Ansar, M., & El Abbes Faouzi, M. E. A. (2022). "Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines." Heliyon, 8(7), e10003. 5

  • El-Gamal, M. I., Zaraei, S. O., Madkour, M. M., & Anbar, H. S. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 27(1), 330. 6

  • Omran, et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI. 1

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Application

Application Notes & Protocols: The Development of Pyrazole Derivatives as Enzyme Inhibitors

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its remarkable structural versatility and abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in diverse non-covalent interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1] This guide provides an in-depth exploration of the rational design, synthesis, and biological evaluation of pyrazole derivatives as potent and selective enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key assays, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their discovery programs.

The Pyrazole Scaffold: A Privileged Structure in Enzyme Inhibition

The utility of the pyrazole ring is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal pharmacophore.[2][3]

  • Bioisosterism: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, or other heterocycles.[2][3] This allows for the optimization of properties like solubility, lipophilicity, and metabolic stability while maintaining or enhancing biological activity.

  • Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (N-1 proton) and a hydrogen bond acceptor (N-2 lone pair).[3] This dual nature enables it to form critical interactions with amino acid residues in an enzyme's active site, anchoring the inhibitor for potent activity.

  • Structural Rigidity and Substituent Vectoring: The planar, aromatic nature of the pyrazole core provides a rigid platform. Substituents at different positions project into specific vectors in 3D space, allowing for precise probing of an enzyme's binding pockets to achieve high affinity and selectivity.

These properties have been successfully exploited to develop inhibitors for a wide range of enzyme classes, most notably cyclooxygenases (COX), protein kinases, and xanthine oxidase (XO).[4][5][6]

Rational Design and Synthesis of Pyrazole-Based Inhibitors

A successful inhibitor design strategy integrates computational modeling with a deep understanding of the target's biology and the principles of structure-activity relationships (SAR).

Target Selection and Pharmacophore Modeling

The design process begins with the target enzyme. Pyrazole derivatives have shown remarkable success against:

  • Cyclooxygenases (COX-1 & COX-2): Key enzymes in the prostaglandin synthesis pathway responsible for inflammation and pain.[6][7][8] The diaryl-substituted pyrazole motif is a hallmark of selective COX-2 inhibitors like Celecoxib, where one aryl group fits into a specific hydrophobic side pocket present in COX-2 but not COX-1.[6][9][10]

  • Protein Kinases: Enzymes that regulate a vast number of cellular processes. Aberrant kinase activity is a common driver of cancer.[11] Pyrazoles are excellent scaffolds for ATP-competitive kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, p38 MAP kinase, and CDKs.[5][11][12][13][14][15]

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism whose overactivity leads to gout.[4][16][17] Pyrazole-based inhibitors offer a non-purine alternative to classical treatments like allopurinol.[4]

Molecular docking studies are invaluable at this stage to predict the binding modes of designed pyrazole derivatives within the enzyme's active site, providing crucial insights that guide synthetic efforts.[5][7][18]

Logical Workflow for Pyrazole Inhibitor Development

Caption: Iterative workflow for the design and validation of pyrazole-based enzyme inhibitors.

Core Synthetic Strategies

The synthesis of the pyrazole core is well-established, with several robust methods available. The choice of method is dictated by the desired substitution pattern. A prevalent and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][9]

G r1 R1 r2 R2 r3 R3 plus1 + plus2 + arrow1 Condensation (e.g., EtOH, reflux) pyrazole 1,3,5-Trisubstituted Pyrazole arrow1->pyrazole reagents 1,3-Dicarbonyl Compound reagents->arrow1 hydrazine Substituted Hydrazine hydrazine->arrow1

Caption: Common synthesis route for substituted pyrazole derivatives.

Protocol 1: Synthesis of a Diarylpyrazole Derivative (COX-2 Inhibitor Scaffold)

This protocol outlines a general procedure for synthesizing a 1,5-diaryl-3-(trifluoromethyl)pyrazole, a common scaffold for selective COX-2 inhibitors, via the condensation of a chalcone intermediate.

Causality: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone (chalcone), followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The trifluoromethyl group is often incorporated to enhance COX-2 selectivity and potency.

Materials:

  • Substituted aryl methyl ketone

  • Substituted benzaldehyde

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • In a round-bottom flask, dissolve the substituted aryl methyl ketone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of NaOH (e.g., 20-40%) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours. The formation of a precipitate (the chalcone) often indicates reaction completion.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.

Step 2: Pyrazole Synthesis (Cyclization)

  • In a round-bottom flask equipped with a reflux condenser, suspend the synthesized chalcone (1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) in glacial acetic acid.

  • Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final diarylpyrazole derivative.

Self-Validation:

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Assess purity via High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Biochemical and Cellular Evaluation

Once synthesized and purified, the novel pyrazole derivatives must be evaluated for their biological activity.

In Vitro Enzyme Inhibition Assays

The first step is to determine the compound's ability to inhibit the target enzyme in a controlled, cell-free environment. This allows for the calculation of the IC50 value , the concentration of inhibitor required to reduce enzyme activity by 50%.

This protocol allows for the determination of both potency (IC50) and selectivity (COX-1/COX-2 ratio).

Causality: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified, typically by an Enzyme Immunoassay (EIA). A reduction in PGE2 levels in the presence of the test compound indicates inhibition.[9][19]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.[19]

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test compounds (pyrazole derivatives) and reference standard (e.g., Celecoxib) dissolved in DMSO.

  • PGE2 EIA Kit.

  • 96-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference standard in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), the heme cofactor, and the test compound solution at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[9]

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).[9]

  • Detection: Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enzyme.

Self-Validation & Interpretation:

  • Controls: Include wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2, which is desirable for reducing gastrointestinal side effects.[9]

Enzyme Kinetic Studies: Determining the Mode of Inhibition

Understanding how a compound inhibits an enzyme is crucial for lead optimization. Kinetic studies can differentiate between competitive, non-competitive, and other modes of inhibition.

Causality: By measuring the reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be generated. The pattern of line intersections on this plot reveals the mechanism of inhibition.[20] For example, lines that intersect on the y-axis are indicative of competitive inhibition, where the inhibitor and substrate compete for the same active site.[20][21]

G A 1. Set up multiple assays with varying substrate concentrations B 2. For each substrate concentration, run assays with different, fixed inhibitor concentrations (including zero) A->B C 3. Measure initial reaction rates (V₀) for all conditions B->C D 4. Calculate reciprocals: 1/V₀ and 1/[Substrate] C->D E 5. Create Lineweaver-Burk Plot: Plot 1/V₀ vs. 1/[Substrate] D->E F 6. Analyze intersection pattern to determine inhibition mode (Competitive, Non-competitive, etc.) E->F

Caption: Step-by-step workflow for enzyme kinetic analysis.

Cellular Assays

Positive results from biochemical assays must be validated in a more biologically relevant context. Cellular assays assess a compound's ability to cross cell membranes, engage its target in the cellular environment, and exert a functional effect, while also providing an initial screen for cytotoxicity.

Causality: This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase. A reduction in cell viability indicates that the compound is active in a cellular context.[13][22]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).[22]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and reference drug (e.g., Doxorubicin) dissolved in DMSO.

  • Sulforhodamine B (SRB) or MTT reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation (for SRB assay): Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye, which binds to total cellular protein.

  • Solubilization: Wash away unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader. The absorbance is proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and selectivity of different derivatives.

Table 1: Example Inhibitory Activities of Pyrazole Derivatives Against Various Enzymes
Compound ClassTarget EnzymeExample IC50Selectivity Index (SI)Reference
DiarylpyrazoleCOX-20.043 - 0.56 µMHigh (selective for COX-2)[22]
Fused PyrazoleEGFR / VEGFR-20.21 µM (EGFR)Dual Inhibitor[12]
Pyrazolo[4,3-f]quinolineHaspin Kinase1.7 µM (in HCT116 cells)N/A[13]
Aryl-2H-pyrazoleXanthine Oxidase9.8 µMN/A[4]
Pyrazole ThioetherDapE17.9 µMN/A[21][23]
Pyrazole DerivativeCarbonic Anhydrase IKᵢ = 5.13 - 16.9 nMIsoform dependent[24]

Note: IC50 and Kᵢ values are highly dependent on assay conditions and are presented for comparative purposes.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel enzyme inhibitors. Its synthetic tractability and favorable pharmacological properties ensure its place in the modern drug discovery toolkit. Future efforts will likely focus on developing multi-target inhibitors, such as dual kinase/COX inhibitors, to address complex diseases like cancer and inflammation with improved efficacy and reduced potential for resistance.[12][22] The integration of advanced computational methods, structural biology, and innovative synthetic chemistry will continue to unlock the full potential of pyrazole derivatives as next-generation therapeutics.

References

  • Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors. PubMed. Available from: [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available from: [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available from: [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available from: [Link]

  • Novel Thiazolo-Pyrazolyl Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed. Available from: [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. Available from: [Link]

  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. Available from: [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available from: [Link]

  • Synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. ResearchGate. Available from: [Link]

  • Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. Pure Help Center. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]

  • Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. ResearchGate. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available from: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available from: [Link]

  • SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents. ResearchGate. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. Available from: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Available from: [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available from: [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. DSpace@Biruni. Available from: [Link]

  • A Structural and In Silico Investigation of Potential CDC7 Kinase Enzyme Inhibitors. ACS Publications. Available from: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available from: [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. Available from: [Link]

  • Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum. Clinical Chemistry. Available from: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available from: [Link]

  • Pyrazoline Derivatives: Synthesis, In Silico, Enzyme Kinetics Studies and Biological Activity against Cholinesterase, Lipoxygenase, and α‐Amylase. ResearchGate. Available from: [Link]

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. ACS Publications. Available from: [Link]

  • Kinetics of pyrazole inhibition. Competitive inhibition plot for estimation of K i (10.05 ± 0.03 M) for pyrazole. ResearchGate. Available from: [Link]

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Method

Application Note: Pyrazole Acetohydrazides as Divergent Synthons for Bis-Heterocyclic Scaffold Generation

Executive Summary & Scientific Rationale In modern drug discovery, the pyrazole ring is a privileged pharmacophore known for its robust metabolic stability and strong hydrogen-bonding capabilities. When functionalized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the pyrazole ring is a privileged pharmacophore known for its robust metabolic stability and strong hydrogen-bonding capabilities. When functionalized as a pyrazole acetohydrazide (typically at the 3- or 4-position), the molecule transforms into a highly versatile, bis-nucleophilic synthon. The acetohydrazide tail (–CH₂–CO–NH–NH₂) provides a flexible linker and multiple reactive centers (terminal amine, secondary amine, and enolizable carbonyl), enabling divergent cyclization into 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidinones.

These bis-heterocyclic architectures have demonstrated profound biological efficacy. For instance, specific pyrazole-4-acetohydrazide derivatives exhibit exceptional antifungal activity by targeting succinate dehydrogenase (SDH) with EC₅₀ values as low as 0.27 μg/mL against R. solani[1]. Furthermore, 2D-QSAR studies have validated their potent anti-proliferative properties against the MDA-MB-231 breast cancer cell line (pIC₅₀ = 6.36 μM)[2]. This application note provides drug development professionals with authoritative, self-validating protocols to harness these synthons effectively.

Mechanistic Pathways & Synthon Logic

The synthetic utility of the acetohydrazide moiety lies in its predictable reactivity with various electrophiles. The terminal nitrogen (N4) initiates nucleophilic attack due to the alpha-effect, while the secondary nitrogen (N3) or carbonyl oxygen participates in subsequent intramolecular cyclization driven by the thermodynamic stability of the resulting 5-membered heteroaromatic rings.

Divergent synthetic pathways of pyrazole acetohydrazides into heterocyclic scaffolds.

Quantitative Data: Reaction Conditions & Yield Optimization

The following table summarizes the optimized empirical parameters for the divergent cyclization of pyrazole acetohydrazides[3].

Target Heterocyclic ScaffoldPrimary ReagentCatalyst / BaseTemp & TimeExpected Yield
1,3,4-Oxadiazole-2-thione Carbon Disulfide (CS₂)KOH (1.5 eq)Reflux, 6–8 h75–85%
1,2,4-Triazole-3-thione Phenyl isothiocyanateNaOH (2N)Reflux, 4–5 h65–80%
Pyrazole-hydrazone Aryl AldehydesGlacial AcOH (cat)Reflux, 2–4 h80–95%
Pyrazolyl-pyrazole AcetylacetonePiperidine (cat)180 °C, 3 h70–82%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each protocol embeds specific causality for reagent selection and includes in-line analytical checkpoints to verify intermediate formation and final cyclization.

Step-by-step self-validating workflow for heterocyclic cyclization.

Protocol A: Synthesis of Pyrazole-Linked 1,3,4-Oxadiazole-2-thiones

This protocol utilizes carbon disulfide to construct the oxadiazole ring[4].

  • Step 1: Deprotonation. Dissolve 10 mmol of the pyrazole acetohydrazide in 25 mL of absolute ethanol. Add 15 mmol of KOH.

    • Causality: KOH is strictly required to deprotonate the terminal hydrazide nitrogen, significantly increasing its nucleophilicity to attack the unreactive CS₂ molecule. Ethanol acts as a polar protic solvent that stabilizes the transition state.

  • Step 2: Electrophilic Addition. Cool the mixture to 0–5 °C using an ice bath. Add 15 mmol of CS₂ dropwise over 15 minutes.

    • Causality: CS₂ is highly volatile. Dropwise addition under cold conditions prevents reagent boil-off and suppresses unwanted side reactions.

  • Step 3: Intermediate Formation. Reflux the mixture for 6–8 hours.

    • Self-Validation Checkpoint: A yellow precipitate of the potassium dithiocarbazate salt will form. TLC (Hexane:EtOAc 1:1) should confirm the complete disappearance of the starting hydrazide.

  • Step 4: Acid-Catalyzed Cyclization. Cool the reaction to room temperature, pour over crushed ice, and acidify dropwise with 1N HCl until pH 3–4 is reached.

    • Causality: Acidification protonates the dithiocarbazate intermediate, triggering the elimination of hydrogen sulfide (H₂S) and driving the intramolecular ring closure to form the 1,3,4-oxadiazole-2-thione.

    • Self-Validation Checkpoint: The evolution of H₂S gas (detectable via lead acetate paper turning black) physically validates that cyclization is occurring.

  • Step 5: Isolation. Filter the resulting solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of Pyrazole-Linked 1,2,4-Triazole-3-thiones

This protocol utilizes isothiocyanates to construct the triazole ring via a stable thiosemicarbazide intermediate[3].

  • Step 1: Thiosemicarbazide Formation. Dissolve 10 mmol of pyrazole acetohydrazide in 20 mL of dry DMF or absolute ethanol. Add 10 mmol of phenyl isothiocyanate. Stir at room temperature for 4–5 hours.

    • Self-Validation Checkpoint: Isolate a small aliquot of the precipitate. IR spectroscopy must show both a strong C=O stretch (~1670 cm⁻¹) and a C=S stretch (~1250 cm⁻¹), confirming the linear intermediate has formed without premature cyclization.

  • Step 2: Base-Catalyzed Cyclization. Add 20 mL of 2N NaOH to the reaction mixture and heat to reflux for 5 hours.

    • Causality: The thiosemicarbazide is highly stable. Strong basic conditions (NaOH) and thermal energy are required to deprotonate the internal amide nitrogen, forcing it to attack the thiocarbonyl carbon, followed by dehydration (loss of H₂O).

  • Step 3: Precipitation. Cool the mixture and neutralize with dilute HCl (0.1 N) to pH 6.

    • Causality: Neutralization protonates the triazole sodium salt, drastically reducing its aqueous solubility and forcing precipitation.

  • Step 4: Validation. Filter and recrystallize the solid.

    • Self-Validation Checkpoint: Perform FT-IR and ¹H-NMR. The successful cyclization is confirmed by the complete disappearance of the C=O stretch (~1670 cm⁻¹) in IR, and the loss of the broad –NH–NH₂ signals in NMR, replaced by a highly deshielded triazole –NH proton at ~13.5–14.0 ppm (DMSO-d₆)[5].

References

  • Design, Synthesis, and Antifungal Evaluation of Diverse Heterocyclic Hydrazide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (2024).[Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Heliyon (2022).[Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry (2019).[Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules / MDPI (2017).[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules / PMC (2022).[Link]

Sources

Application

Application Note: Profiling the Fungicidal Activity of Pyrazole-Based Succinate Dehydrogenase Inhibitors (SDHIs)

Target Audience: Agrochemical Researchers, Assay Development Scientists, and Plant Pathologists Document Type: Technical Guide & Validated Protocols Introduction and Mechanistic Rationale The agricultural sector faces a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Assay Development Scientists, and Plant Pathologists Document Type: Technical Guide & Validated Protocols

Introduction and Mechanistic Rationale

The agricultural sector faces a continuous arms race against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Stemphylium solani. Over the past decade, pyrazole-based carboxamides have emerged as a cornerstone class of fungicides due to their broad-spectrum efficacy and potent systemic activity[1].

As a Senior Application Scientist, understanding the precise mechanism of action (MoA) is critical for designing robust screening assays. Pyrazole fungicides (e.g., fluxapyroxad, bixafen, penthiopyrad) are classified by the Fungicide Resistance Action Committee (FRAC) as Code 7: Succinate Dehydrogenase Inhibitors (SDHIs)[2].

The Causality of Inhibition: These compounds exert their fungicidal effect by targeting Complex II (Succinate Dehydrogenase) within the fungal mitochondrial electron transport chain[3]. The pyrazole core acts as a structural mimic that binds competitively to the ubiquinone (Coenzyme Q) binding site of the enzyme[1]. By blocking this pocket, the fungicide halts the transfer of electrons from succinate to ubiquinone. This disruption uncouples the tricarboxylic acid (TCA) cycle from cellular respiration, abruptly halting ATP production and leading to fungal cell death[4].

MoA Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- transfer Fumarate Fumarate ComplexII->Fumarate oxidation Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- transfer ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- transfer Pyrazole Pyrazole Fungicide (e.g., Fluxapyroxad) Pyrazole->ComplexII Blocks Ubiquinone binding site

Fig 1: Mechanism of Action: Pyrazole SDHIs blocking electron transfer at Complex II.

Quantitative Efficacy Profiling

To contextualize assay development, it is essential to benchmark against established quantitative data. The table below summarizes the half-maximal effective concentration (EC₅₀) of prominent pyrazole-based SDHIs against key agricultural pathogens.

CompoundChemical ClassTarget PathogenMean EC₅₀ (µg/mL)Reference Context
Fluxapyroxad Pyrazole-4-carboxamideStemphylium solani0.084Highly sensitive baseline[5]
Experimental Pyrazole (1c) Pyrazole derivativeRhizoctonia solani0.005Superior to commercial standards[5]
Penthiopyrad Pyrazole-4-carboxamideBotrytis cinerea0.400Standard ascomycete control[4]
Boscalid (Control)Pyridine-carboxamideRhizoctonia solani0.20 - 0.94Industry reference standard[4]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls and mechanistic justifications for critical steps.

Protocol I: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

This macroscopic assay evaluates the phenotypic impact of the fungicide on fungal growth.

Mechanistic Rationale: We utilize Potato Dextrose Agar (PDA) because its rich carbohydrate profile ensures robust baseline radial growth, minimizing false positives caused by nutrient starvation.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the pyrazole fungicide in analytical-grade DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of lipophilic pyrazoles without inherent fungitoxicity at final concentrations (<0.5% v/v).

  • Media Poisoning: Autoclave PDA media and cool to 50°C. Aliquot the fungicide stock to achieve a logarithmic concentration gradient (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). Pour into 90 mm Petri dishes.

  • Control Implementation: Prepare a solvent control (0.5% DMSO in PDA) to validate that growth inhibition is strictly compound-driven, and a positive control using a commercial SDHI (e.g., Boscalid).

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 7-day-old pathogen culture (e.g., R. solani). Place it inverted in the center of the poisoned plate.

  • Incubation & Measurement: Incubate at 25°C in the dark. Once the solvent control reaches the plate edge (typically 5-7 days), measure the colony diameter. Crucial Step: Measure two perpendicular diameters per plate and average them to account for asymmetrical mycelial growth.

Protocol II: Target-Specific Succinate Dehydrogenase (SDH) Inhibition Assay

While Protocol I measures phenotypic death, Protocol II confirms the precise biochemical target engagement[3].

Workflow Step1 Fungal Culture (Mycelial Harvest) Step2 Mitochondrial Isolation Step1->Step2 Step3 Compound Incubation Step2->Step3 Step4 DCPIP Reduction Assay (600 nm) Step3->Step4 Step5 IC50 & RF Calculation Step4->Step5

Fig 2: Experimental workflow for quantifying SDH enzyme inhibition by pyrazole compounds.

Mechanistic Rationale: SDH is a membrane-bound complex. We must isolate intact mitochondria via differential centrifugation because crude cellular extracts contain competing reductases that will prematurely reduce our reporter dye, ruining assay specificity.

Step-by-Step Workflow:

  • Mitochondrial Isolation: Homogenize 5g of fresh fungal mycelia in a cold extraction buffer (0.5 M sucrose, 50 mM Tris-HCl, pH 7.5). Centrifuge at 2,000 × g for 10 min to remove debris. Centrifuge the supernatant at 10,000 × g for 30 min at 4°C. Resuspend the mitochondrial pellet in assay buffer.

  • Assay Mixture Assembly: In a 96-well microplate, combine:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 20 mM Sodium succinate (Substrate)

    • 50 µM DCPIP (2,6-dichlorophenolindophenol - Terminal electron acceptor)

    • 1 mM PMS (Phenazine methosulfate - Intermediate electron carrier)

    • Causality: PMS is mandatory because it efficiently shuttles electrons from the SDH complex directly to DCPIP, generating a measurable kinetic rate.

  • Compound Incubation: Add the pyrazole test compound (various concentrations) and incubate for 10 minutes at 25°C to allow steady-state binding to the ubiquinone site.

  • Kinetic Readout: Initiate the reaction by adding the mitochondrial suspension. Monitor the decrease in absorbance at 600 nm (reduction of blue DCPIP to colorless DCPIPH₂) continuously for 5 minutes using a microplate reader.

  • Validation: A blank well containing no succinate must be included to verify that DCPIP reduction is strictly SDH-dependent.

Data Analysis & Resistance Factor (RF)

To translate raw absorbance and growth data into actionable drug-development metrics, calculate the IC₅₀ (enzyme assay) and EC₅₀ (mycelial assay) using non-linear regression (e.g., a four-parameter logistic curve).

When screening for agricultural application, monitoring field resistance is paramount. Calculate the Resistance Factor (RF) to quantify sensitivity shifts[6]:

RF = (EC₅₀ of the Resistant Strain) / (EC₅₀ of the Sensitive Wild-Type Strain)

Interpretation Matrix:

  • RF < 5 : Pathogen remains highly sensitive.

  • 5 ≤ RF < 50 : Shift in sensitivity (Early warning for resistance management).

  • RF ≥ 50 : Fully resistant strain (Compound is no longer viable for this population).

References

  • US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents - 3

  • Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry - NIH - 1

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides - ResearchGate - 2

  • 1H-Pyrazole-3-carbaldehyde | RUO - Benchchem - 4

  • Sensitive voltammetric approach for selective determination of a new generation fungicides mefentrifluconazole and fluxapyroxad - ResearchGate - 5

  • US 12262710 B2 - Googleapis (Patent) - 6

  • FUNGICIDAL COMPOUNDS - EP 3941898 B1 - Googleapis (Patent) -

Sources

Method

molecular docking protocol for pyrazole derivatives with target proteins.

Application Note: Advanced In Silico Molecular Docking Protocol for Pyrazole Derivatives Scientific Rationale & Target Landscape Pyrazole and its derivatives constitute a highly privileged class of five-membered heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Silico Molecular Docking Protocol for Pyrazole Derivatives

Scientific Rationale & Target Landscape

Pyrazole and its derivatives constitute a highly privileged class of five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms[1]. In contemporary medicinal chemistry and drug discovery, the pyrazole scaffold is widely utilized due to its versatile pharmacological profile, acting as a potent pharmacophore for anticancer, antimicrobial, and antiviral agents[1][2]. The therapeutic efficacy of pyrazoles is largely driven by their structural ability to engage in deep active-site interactions—specifically through hydrogen bonding (via the pyrazole nitrogen atoms) and π-π stacking (via appended aromatic rings)[2].

Computational molecular docking serves as a critical first step in rational drug design, allowing researchers to predict the binding affinity and orientation of novel pyrazole derivatives against specific target proteins[3]. Prominent targets include receptor tyrosine kinases (e.g., VEGFR-2, Aurora A, CDK2) for oncology[1], DNA gyrase B for antibacterial applications[2], and the tubulin domain for antimitotic activity[4].

Principles of the Self-Validating Docking System

To ensure the trustworthiness of the computational protocol, the docking workflow must operate as a self-validating system. Before any novel pyrazole libraries are screened, the protocol requires the redocking of the native, co-crystallized ligand back into the target's active site[5].

Validation Metric: The Root Mean Square Deviation (RMSD) between the computationally predicted pose and the experimental X-ray crystal structure must be calculated. An RMSD of ≤ 2.0 Å confirms that the selected grid box parameters, protonation states, and scoring functions accurately reproduce empirical biological realities[6]. Only after this validation is achieved should the protocol proceed to test unknown pyrazole derivatives.

Experimental Methodology: Step-by-Step Protocol

Workflow L_Prep Ligand Preparation (3D Optimization & Charges) Dock Molecular Docking (Conformational Search) L_Prep->Dock P_Prep Protein Preparation (Protonation & Cleanup) Grid Grid Generation (Active Site Definition) P_Prep->Grid Grid->Dock Val System Validation (RMSD < 2.0 Å) Dock->Val Anal Post-Docking Analysis (Interaction Profiling) Val->Anal

Fig 1. Standardized, self-validating molecular docking workflow for pyrazole derivatives.

Phase 1: Ligand Preparation

Causality: Pyrazole rings exhibit tautomerism and varying degrees of conformational flexibility depending on their substituents. Proper 3D geometry optimization and charge assignment are critical to prevent steric clashes and ensure accurate electrostatic interaction scoring during the docking phase.

  • Structure Generation: Draw the 2D structures of the pyrazole derivatives and convert them to 3D geometries using tools like LigPrep (Schrödinger) or OpenBabel[1][4].

  • Energy Minimization: Apply a molecular mechanics force field (e.g., OPLS3 or MMFF94) to minimize the energy of the ligands, resolving any strained bond angles[5].

  • Charge Assignment: Assign Kollman united atom charges or Gasteiger partial charges, and merge non-polar hydrogens[7].

  • Format Conversion: Save the optimized ligands in the .pdbqt format for AutoDock Vina or .mae for Schrödinger Glide[4][8].

Phase 2: Protein Preparation

Causality: Raw X-ray crystallographic data from the Protein Data Bank (PDB) often contains unresolved loops, missing heavy atoms, and water molecules that can artificially block the active site. Correcting the protonation states at physiological pH (7.4) ensures that critical residues (like Histidine) are capable of forming the correct hydrogen bonds with the pyrazole scaffold.

  • Target Retrieval: Download the high-resolution crystal structure of the target protein (e.g., PDB ID: 2QU5 for VEGFR-2, 1FJ4 for E. coli, 3E22 for Tubulin)[1][4][5].

  • Cleanup: Strip all co-crystallized ligands, heteroatoms, and non-essential water molecules using BIOVIA Discovery Studio or PyMOL[8].

  • Protonation: Add polar hydrogens to the protein structure to satisfy valency and establish correct hydrogen-bond donor/acceptor networks[7][8].

  • Finalization: Assign Kollman charges and save the prepared macromolecule as a .pdbqt file[8].

Phase 3: Grid Generation

Causality: Restricting the search space to the known catalytic or allosteric pocket prevents the algorithm from wasting computational resources on biologically irrelevant surface binding, thereby increasing the accuracy of the scoring function.

  • Pocket Identification: Use the coordinates of the extracted co-crystallized ligand to define the center of the active site[8].

  • Box Dimensions: Generate a grid box (e.g., 20 × 20 × 20 Å) that fully encompasses the interacting residues. In AutoDock Vina, this is defined in the conf.txt file by specifying the X, Y, and Z center coordinates and dimensions[8].

Phase 4: Docking Execution
  • Algorithm Selection: Execute the docking simulation using AutoDock Vina (utilizing its highly optimized multi-threading scoring function) or Schrödinger Glide Extra Precision (XP)[4][8].

  • Conformational Search: Set the exhaustiveness parameter to a minimum of 8 (higher for pyrazoles with long, flexible side chains) to ensure a rigorous exploration of the conformational space[8].

  • Pose Generation: Generate and rank multiple conformations (typically 9 to 10 poses per ligand) based on their Gibbs free energy of binding (ΔG)[8].

Phase 5: Post-Docking Analysis
  • Visualization: Import the docking output into Discovery Studio Visualizer or PyMOL[5][7].

  • Interaction Profiling: Analyze the lowest-energy pose for key intermolecular interactions. Specifically, verify the presence of hydrogen bonds between the pyrazole core and critical active site residues (e.g., His298 and His333 in E. coli targets)[5].

Pathway Pyr Pyrazole Scaffold Hbond Hydrogen Bonding (NH / C=O) Pyr->Hbond PiStack Pi-Pi Stacking (Aromatic Rings) Pyr->PiStack T1 Kinases (e.g., VEGFR-2) Oncology Inhib Target Inhibition & Efficacy T1->Inhib T2 DNA Gyrase B Antibacterial T2->Inhib T3 Tubulin Domain Antimitotic T3->Inhib Hbond->T1 Hbond->T2 Hbond->T3 PiStack->T1 PiStack->T2 PiStack->T3

Fig 2. Mechanistic interaction pathways of pyrazole derivatives with diverse target proteins.

Quantitative Data: Target Affinities of Pyrazole Derivatives

The following table summarizes the binding affinities of various pyrazole derivatives against key therapeutic targets, demonstrating the scaffold's versatility. Data is aggregated from validated docking studies utilizing AutoDock Vina and Glide.

Target ProteinPDB IDDisease ContextBest Pyrazole Derivative / LigandBinding Energy / ScoreKey Interacting Residues
VEGFR-2 2QU5CancerCompound 1b-10.09 kJ/molLeu840, Asn923, Cys919[1]
Aurora A Kinase 2W1GCancerCompound 1d-8.57 kJ/molActive pocket residues[1]
CDK2 2VTOCancerCompound 2b-10.35 kJ/molActive pocket residues[1]
Escherichia coli 1FJ4Bacterial InfectionCompound M20-10.3 kcal/molThr302, Val270, His298[5]
Tubulin 3E22Cancer (Antimitotic)Compound 5a-rHigher than ColchicineColchicine-binding site[4]
HIV-1 RT 1RT2Viral Infection (HIV)Compound 1-13.06 (Glide Score)NNIBP residues[6]

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health (PMC).1

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Longdom.org.2

  • Synthesis and Molecular Docking Studies of Pyrazolo-Oxazole Derivatives as Potential Inhibitors of P. gingivalis Heme-Binding Protein. Growing Science.8

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate.3

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry.5

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI.4

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. IJPBS.7

  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum.6

Sources

Application

Application Note: 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide as a Multidentate Ligand in Transition Metal Coordination and Drug Discovery

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The rational design of metallodrugs relies heavily on the sel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The rational design of metallodrugs relies heavily on the selection of versatile, multidentate organic ligands. 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide represents a highly privileged scaffold in modern coordination chemistry. By combining a rigid, nitrogen-rich pyrazole core with a flexible, oxygen/nitrogen-donating acetohydrazide tail, this molecule acts as a highly adaptive chelating agent. Functionalized pyrazole derivatives are widely recognized as versatile multidentate ligands capable of stabilizing various transition metal oxidation states .

This application note details the structural mechanics, self-validating synthesis protocols, and pharmacological screening workflows for utilizing this ligand to generate bioactive transition metal complexes (e.g., Cu²⁺, Ni²⁺, Zn²⁺).

Molecular Mechanics & Coordination Causality

To successfully deploy 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, one must understand the causality behind its binding behavior. The ligand's coordination geometry is dictated by three primary factors:

  • The +I Inductive Effect of the 4-Methyl Group: Unlike unsubstituted pyrazoles, the electron-donating methyl group at the 4-position enriches the electron density of the pyrazole ring. This increases the Lewis basicity of the adjacent ring nitrogens (N1/N2), making them stronger σ -donors for borderline and soft metal ions. Furthermore, the methyl group enhances the overall lipophilicity of the resulting complex, a critical parameter for cellular membrane permeation in anticancer applications .

  • Keto-Enol Tautomerism: The acetohydrazide moiety (-CH₂-CO-NH-NH₂) exhibits pronounced tautomerism. In neutral or mildly acidic conditions, it coordinates in the keto form as a neutral ligand. In basic conditions, it undergoes enolization and subsequent deprotonation to form a monoanionic ligand (-CH₂-C(O⁻)=N-NH₂). This tautomeric behavior directly dictates the charge of the final coordination compound .

  • Chelate Ring Formation: The methylene spacer (-CH₂-) provides critical rotational freedom, allowing the ligand to fold and form highly stable 5- or 6-membered chelate rings with the metal center, typically acting as a tridentate (N, N, O) or bidentate (N, O) donor.

Experimental Protocol: Synthesis of Cu(II)/Ni(II) Complexes

The following protocol describes the synthesis of charge-neutral, highly lipophilic metal complexes utilizing the enolized form of the ligand.

Reagents and Materials
  • Ligand: 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide (0.01 mol)

  • Metal Salts: Cu(CH₃COO)₂·H₂O or Ni(CH₃COO)₂·4H₂O (0.005 mol)

  • Solvent: Absolute Ethanol (EtOH)

  • Base: Triethylamine (Et₃N)

Causality Note: Metal acetates are specifically chosen over chlorides or nitrates. The acetate anion acts as a mild intrinsic base, abstracting the proton from the enolized acetohydrazide. This drives the thermodynamic equilibrium toward the formation of a stable, neutral [M(Ligand)₂] complex without requiring harsh external bases.

Step-by-Step Self-Validating Workflow
  • Ligand Dissolution: Suspend 0.01 mol of the ligand in 30 mL of hot absolute ethanol (60°C). Stir until a completely clear solution is achieved.

  • Metal Addition: Dissolve 0.005 mol of the chosen metal acetate in 20 mL of warm ethanol. Add this metal solution dropwise (approx. 1 mL/min) to the stirring ligand solution.

    • Self-Validation Check: A rapid color change should occur (e.g., to deep green for Cu²⁺). If the solution remains colorless, the ligand has not enolized.

  • pH Optimization: Measure the apparent pH of the ethanolic solution.

    • Self-Validation Check: The ideal pH for complexation is 7.0–7.5. If the pH drops below 6.0, coordination is incomplete due to proton competition; add micro-aliquots of Et₃N. If the solution turns turbid and precipitates instantly (pH > 8.5), metal hydroxides have formed; discard and restart.

  • Reflux: Heat the reaction mixture under reflux at 70°C for 4 hours.

  • Isolation: Concentrate the solution to one-third of its volume under reduced pressure. Cool to 4°C overnight to induce crystallization. Filter the microcrystalline precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

Protocol N1 Ligand Prep 2-(4-methyl-1H-pyrazol-5-yl) acetohydrazide in EtOH N2 Metal Addition M(OAc)2 dropwise (Mild Base) N1->N2 N3 Reflux & Chelation 60°C, 4 hours (pH 7.0-7.5) N2->N3 N4 Crystallization Cool to 4°C Filter & Wash N3->N4 N5 Validation IR, NMR, UV-Vis N4->N5

Caption: Workflow for the synthesis and validation of pyrazole-acetohydrazide metal complexes.

Quantitative Data Presentation & Characterization

Successful coordination must be validated through spectroscopic and magnetic characterization. The tables below summarize the expected quantitative data for the free ligand versus its metal complexes.

Table 1: Diagnostic Infrared (IR) Vibrational Frequencies (cm⁻¹)

Compoundν(N-H) pyrazoleν(N-H) hydrazideν(C=O) / ν(C-O)ν(C=N)ν(M-N)ν(M-O)
Free Ligand ~3250 (br)~3180 (s)1665 (s, C=O)1590 (m)--
Cu(II) Complex ~3245 (br)Disappears1355 (s, C-O enol)1610 (s)455 (w)525 (w)
Ni(II) Complex ~3250 (br)Disappears1350 (s, C-O enol)1605 (s)460 (w)515 (w)

Data Interpretation: The disappearance of the hydrazide N-H stretch and the shift of the strong C=O band to a lower frequency C-O band confirm that the ligand coordinates in its deprotonated enol form. The appearance of new bands below 600 cm⁻¹ validates metal-ligand bond formation.

Table 2: Physicochemical and Magnetic Properties

ComplexGeometryColorYield (%)Magnetic Moment (μ_eff, BM)
[Cu(Ligand)₂] Distorted OctahedralDark Green78 - 851.82 (Paramagnetic, d⁹)
[Ni(Ligand)₂] OctahedralPale Green80 - 883.15 (Paramagnetic, d⁸)
[Zn(Ligand)₂] TetrahedralWhite90 - 95Diamagnetic (d¹⁰)

Pharmacological Screening: Anticancer Applications

Metal complexes of pyrazole-acetohydrazides are highly sought after in oncology drug development. The inclusion of the 4-methyl group significantly improves the lipophilic efficiency (LipE) of the complex, allowing it to bypass the cellular lipid bilayer more effectively than its unmethylated counterparts .

Mechanism of Action

Once internalized, the complex undergoes intracellular reduction or ligand exchange (often triggered by the lower pH of the tumor microenvironment or high glutathione levels). The free metal center catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, while the planar pyrazole ligand can intercalate into DNA, ultimately triggering apoptosis.

Mechanism cluster_0 Extracellular (Media) cluster_1 Intracellular (Cytosol/Nucleus) L Ligand + Metal Ion C Neutral Metal Complex [M(L)2] L->C Chelation U Cellular Internalization (Enhanced Lipophilicity) C->U Membrane Permeation R ROS Generation & Oxidative Stress U->R D DNA Intercalation U->D A Apoptosis / Cell Death R->A D->A

Caption: Proposed pharmacological mechanism of action for pyrazole-acetohydrazide metal complexes.

References

  • N-heterocycles: Recent Advances in Biological Applications. ResearchGate. Available at:[Link]

  • 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl): Tautomerism and Coordination. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for Schiff base formation with acetohydrazides

Welcome to the Reaction Optimization Support Center . As Application Scientists, we frequently encounter challenges when scaling or optimizing the condensation of acetohydrazides with carbonyl compounds to form N-acylhyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Center . As Application Scientists, we frequently encounter challenges when scaling or optimizing the condensation of acetohydrazides with carbonyl compounds to form N-acylhydrazones (Schiff bases). While this reaction appears straightforward on paper, achieving high yields (>85%) and high purity requires precise thermodynamic and kinetic control.

This guide is designed to help drug development professionals and synthetic chemists troubleshoot stalled reactions, understand the mechanistic causality behind standard protocols, and implement self-validating experimental systems.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first understand the kinetic bottlenecks of the reaction. N-acylhydrazone formation is an equilibrium-driven, acid-catalyzed condensation. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral carbinolamine intermediate [1].

SchiffBaseMechanism Aldehyde Carbonyl Compound (Aldehyde/Ketone) ActivatedCarbonyl Protonated Carbonyl (Highly Electrophilic) Aldehyde->ActivatedCarbonyl Protonation Hydrazide Acetohydrazide (Nucleophile) TetrahedralInt Tetrahedral Carbinolamine Intermediate Hydrazide->TetrahedralInt ProtonatedAmine Protonated Hydrazide (Inactive Nucleophile) Caused by pH < 4 Hydrazide->ProtonatedAmine AcidCat Weak Acid Catalyst (Glacial Acetic Acid, pH 4.5-5.5) AcidCat->ActivatedCarbonyl AcidCat->ProtonatedAmine Excess Strong Acid ActivatedCarbonyl->TetrahedralInt Nucleophilic Attack Dehydration Dehydration (-H2O) Rate-Limiting Step TetrahedralInt->Dehydration Product N-Acylhydrazone (Target Schiff Base) Dehydration->Product Hydrolysis Hydrolysis (Reversion) Caused by Trapped Water Product->Hydrolysis Equilibrium Shift Hydrolysis->Aldehyde

Mechanistic pathway of N-acylhydrazone formation highlighting critical failure points.

Troubleshooting FAQs: Causality & Solutions

Q1: I used Hydrochloric Acid (HCl) to catalyze the reaction, but my yield is near zero. What went wrong? A1: You have over-protonated your nucleophile. Schiff base formation requires a "Goldilocks" pH environment. Acid is required to protonate the carbonyl oxygen, making the carbon more electrophilic. However, the terminal nitrogen of your acetohydrazide is the nucleophile. If the pH drops below 4.0 (which easily happens with strong acids like HCl or H2SO4), the primary amine is protonated to form an ammonium salt, rendering it completely inactive [1]. Resolution: Switch to a weak acid catalyst. A catalytic amount (2-3 drops per mmol) of glacial acetic acid maintains the optimal pH range of 4.5–5.5, balancing carbonyl activation with nucleophile availability [2].

Q2: My reaction stalls at 40% conversion despite adding excess aldehyde and refluxing for 24 hours. How do I drive it to completion? A2: You are fighting Le Chatelier's Principle. N-acylhydrazone formation is a reversible condensation that generates one equivalent of water. If the water remains in the system and the product remains highly soluble, the reaction reaches equilibrium and stalls. Resolution: You must remove the products from the equilibrium phase.

  • Solvent Strategy: Use absolute ethanol or methanol. The starting materials are soluble at reflux, but the resulting N-acylhydrazone is typically insoluble at room temperature. As the product precipitates, it is removed from the equilibrium, driving the reaction forward [3].

  • Water Removal: If your substrates require non-polar solvents (e.g., toluene) due to solubility issues, you must use a Dean-Stark apparatus or activated 4Å molecular sieves to physically sequester the water byproduct [1].

Q3: My acetohydrazide starting material is not fully dissolving in ethanol at room temperature. Should I add a co-solvent like DMF? A3: Avoid adding high-boiling polar aprotic solvents like DMF unless absolutely necessary, as they make product isolation (precipitation) exceedingly difficult and trap water in the reaction matrix. Resolution: Proceed with absolute ethanol and begin heating to reflux (70-80°C). Most acetohydrazides and aromatic aldehydes will fully solvate at reflux temperatures. The transient solubility is sufficient for the reaction to proceed, and the subsequent precipitation of the product upon cooling serves as a self-validating indicator of successful conversion [3].

Quantitative Optimization Matrix

To standardize your approach, refer to the following data matrix summarizing how different parameters impact the thermodynamic equilibrium and final yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactTypical Yield
Catalyst / pH No catalyst or Strong Acid (pH < 3)Glacial Acetic Acid (pH 4.5–5.5)Balances carbonyl electrophilicity with hydrazide nucleophilicity.< 20% vs. 85-95%
Solvent System Aqueous mixtures or wet solventsAbsolute Ethanol / MethanolProtic environment stabilizes the tetrahedral intermediate; allows product precipitation.30-50% vs. 80-95%
Temperature Room TemperatureReflux (60–80°C)Overcomes the activation energy barrier for the rate-limiting dehydration step.10-40% vs. 90%+
Stoichiometry Excess HydrazideEquimolar (1:1) or slight Aldehyde excess (1.05 eq)Prevents side reactions and simplifies purification, as unreacted aldehyde is easily washed away.Variable vs. High Purity

Standard Operating Procedure (SOP): Optimized N-Acylhydrazone Synthesis

This protocol is designed as a self-validating system. The visual cue of dissolution followed by heavy precipitation guarantees that the thermodynamic equilibrium has been successfully manipulated[2, 3].

Materials Required:

  • Acetohydrazide derivative (1.0 mmol)

  • Aromatic/Aliphatic Aldehyde or Ketone (1.0 - 1.05 mmol)

  • Absolute Ethanol (HPLC grade, anhydrous preferred)

  • Glacial Acetic Acid

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of the acetohydrazide in 10-15 mL of absolute ethanol.

  • Addition: Add 1.0 to 1.05 mmol of the corresponding aldehyde. (If the aldehyde is a liquid, add it neat; if solid, add it directly to the suspension).

  • Catalysis: Add exactly 2 to 3 drops of glacial acetic acid to the mixture.

  • Reflux (The Kinetic Push): Attach a reflux condenser and heat the mixture to 75-80°C with continuous stirring. The mixture should become a clear, homogeneous solution as it reaches reflux. Maintain reflux for 2 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (typical eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the hydrazide spot indicates completion.

  • Isolation (The Thermodynamic Pull): Remove the flask from the heat source and allow it to cool slowly to room temperature. A precipitate should begin to form. To maximize yield, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to force complete precipitation of the N-acylhydrazone.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove any unreacted aldehyde and residual acetic acid. Dry the product under a vacuum at 50°C.

References

  • Semantic Scholar. "Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+". Universitas Scientiarum. Available at: [Link]

  • National Center for Biotechnology Information (NIH/PMC). "Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid". Scientific Reports. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals scaling up the synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide. The two-stage synthesis—comprising pyrazole cyclocondensation followed by ester hydrazinolysis—presents unique thermal hazards and kinetic bottlenecks. This resource provides causality-driven troubleshooting, self-validating protocols, and safety engineering principles to ensure reproducible, multi-kilogram production.

Core Synthetic Strategy & Workflow

G SM 1,3-Dicarbonyl Precursor Step1 Cyclocondensation (+ NaOAc Base) SM->Step1 Int Pyrazole-5-acetate Intermediate Step1->Int Step2 Flow Hydrazinolysis (+ NH4I Catalyst) Int->Step2 Prod Pyrazole-5-acetohydrazide (Final Product) Step2->Prod

Two-stage synthetic workflow for 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide.

Part 1: FAQ & Troubleshooting – Stage 1: Pyrazole Cyclocondensation

Q: During the initial cyclocondensation of the 1,3-dicarbonyl precursor with hydrazine hydrate, we observe a dangerous adiabatic temperature rise at the 1-kg scale. How can we mitigate this thermal runaway? A: The condensation of dicarbonyls with hydrazine is intrinsically highly exothermic. If acidic byproducts or unreacted starting materials are present, they can form high-energetic hydrazine-acid conjugates (e.g., hydrazine hydrochloride), which drastically lower the onset temperature of exothermic decomposition. Mechanistic Solution: Implement a base-stabilized condensation protocol. Research demonstrates that the addition of a mild inorganic base, such as sodium acetate (1.2 eq), quenches acidic species in situ. This suppresses the formation of energetic conjugates, significantly increasing the decomposition onset temperature and [1].

Q: We are seeing variable yields and difficult purification when using NMP as a solvent. What is the recommended alternative? A: While NMP is a common polar aprotic solvent for these reactions, its high boiling point makes it difficult to remove during workup, and it does not inherently guarantee safe operation if cooling fails. Switching to 2-methyltetrahydrofuran (2-MeTHF) is recommended. 2-MeTHF offers a lower boiling point (providing a reflux cooling safety net) and excellent phase separation during aqueous workup, which is critical for the safe and efficient removal of residual hydrazine[1].

Part 2: FAQ & Troubleshooting – Stage 2: Ester Hydrazinolysis

Q: The hydrazinolysis of the intermediate ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate stalls at ~60% conversion after 24 hours. Increasing the temperature leads to degradation. How do we drive this to completion? A: Unactivated esters adjacent to a pyrazole ring are electronically deactivated, making nucleophilic attack by hydrazine kinetically sluggish. Pushing the temperature in batch mode simply increases the rate of thermal degradation. Mechanistic Solution: Utilize ammonium salt-accelerated hydrazinolysis. The addition of a simple inorganic salt like ammonium iodide (NH₄I) acts as a bifunctional catalyst. The ammonium ion protonates the carbonyl oxygen (increasing its electrophilicity), while the iodide facilitates proton transfer. This cooperative mechanism drastically [2], allowing the reaction to proceed rapidly under milder conditions.

Q: How can we safely transition the hydrazinolysis step from a batch reactor to a multi-kilogram production scale? A: Batch hydrazinolysis on a large scale requires massive excesses of toxic hydrazine hydrate and prolonged heating, which is a severe safety liability. The recommended approach is transitioning to a continuous microwave flow reactor. Engineering Solution: In a flow system, the high surface-area-to-volume ratio ensures rapid dissipation of exothermic heat. When combined with NH₄I acceleration, the [2]. This minimizes the thermal degradation of the pyrazole acetohydrazide product and allows for safe, continuous processing of hydrazine at elevated temperatures.

Part 3: Experimental Protocols

Protocol 1: Base-Stabilized Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate

Self-Validating System: The use of a Parr reactor equipped with dual internal thermocouples ensures the reaction stays strictly below the 150°C decomposition onset threshold. If the temperature delta between the jacket and internal probe exceeds 5°C, the system automatically triggers a cooling cascade.

  • Charge a pressure reactor with the appropriate 1,3-dicarbonyl precursor (1.0 eq) and 2-MeTHF (5 volumes).

  • Add sodium acetate (1.2 eq) to the stirring mixture. (Causality: Added before hydrazine to ensure immediate neutralization of any acidic species generated upon initial contact).

  • Slowly charge hydrazine monohydrate (4.0 eq) via an addition funnel while maintaining the internal temperature below 30°C.

  • Seal the reactor and heat to an internal temperature of 95°C for 18 hours.

  • Cool to room temperature, wash the organic layer with brine (3 x 3 volumes) to remove excess hydrazine and salts, and concentrate under reduced pressure to yield the intermediate ester.

Protocol 2: Continuous Flow Hydrazinolysis to 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Self-Validating System: In-line IR spectroscopy at the reactor outlet continuously monitors the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the hydrazide carbonyl stretch (~1650 cm⁻¹), ensuring steady-state conversion is achieved before bulk collection begins.

  • Prepare a homogenous feed solution containing ethyl 2-(4-methyl-1H-pyrazol-5-yl)acetate (1.0 eq), hydrazine hydrate (10.0 eq), and NH₄I (1.0 eq) in a compatible solvent system (e.g., water/ethanol mixture).

  • Pump the mixture through a continuous microwave flow reactor (or standard plug-flow reactor) set to 100°C.

  • Adjust the flow rate to achieve a residence time of exactly 15 minutes. (Causality: The NH₄I catalyst accelerates the reaction sufficiently that 15 minutes is adequate for >95% conversion, preventing thermal degradation of the final product).

  • Collect the output stream, cool to 0°C to precipitate the product, and isolate via vacuum filtration.

Part 4: Quantitative Data Summaries

Table 1: Thermal Hazard Mitigation in Hydrazine Condensation

ConditionBase AdditiveOnset Temp of Decomposition (°C)Relative Exothermic Severity
Standard BatchNone~150°C100%
Base-StabilizedNaOAc (1.2 eq)>200°C< 5%

Table 2: Hydrazinolysis Yield Optimization for Pyrazole-5-acetates

Reactor TypeCatalystTemp (°C)TimeYield (%)Process Safety Profile
BatchNone70°C48 h20%High Risk (Prolonged bulk heating)
BatchNH₄I (1.0 eq)100°C24 h85%Moderate Risk
Microwave FlowNH₄I (1.0 eq)100°C15 min>90%Low Risk (Low residence time)

References

  • Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base Source: Organic Process Research & Development URL: [Link]

  • Title: Ammonium Salt-Accelerated Hydrazinolysis of Unactivated Amides: Mechanistic Investigation and Application to a Microwave Flow Process Source: Organic Process Research & Development URL: [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Dimer Troubleshooting

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, we understand that isolating bis-pyrazoles, fused oligomers, or uncharacterized dimers instead of your target monomer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, we understand that isolating bis-pyrazoles, fused oligomers, or uncharacterized dimers instead of your target monomer can severely derail drug development timelines.

Dimerization in pyrazole synthesis is rarely a random occurrence; it is a predictable consequence of kinetic imbalances, oxidative environments, or stoichiometric drift. This guide provides a mechanistic deep-dive into the causality of dimer formation and offers field-proven, self-validating protocols to suppress these side reactions.

Diagnostic Triage Workflow

Before adjusting your protocol, identify the fundamental pathway driving your side-reaction. Use the triage logic below to isolate the root cause.

TriageWorkflow Start Dimerization Detected Check1 Is it a Knorr-type condensation? Start->Check1 Check2 Is it a Metal-Catalyzed route? Check1->Check2 No Fix1 Control Stoichiometry & Increase Dilution Check1->Fix1 Yes Fix2 Use Inert Atmosphere & Metal Scavengers Check2->Fix2 Yes

Diagnostic triage workflow for identifying and resolving pyrazole dimerization pathways.

Frequently Asked Questions (Mechanistic Deep Dive)

Q1: Why am I observing significant bis-pyrazole formation during my standard Knorr condensation (1,3-diketone + hydrazine)? The Causality: Bis-pyrazole or dimer formation in classical condensation arises from a stoichiometric imbalance or localized concentration spikes. When hydrazine is present in excess, or if the 1,3-dicarbonyl is highly reactive, a single hydrazine molecule can condense with two equivalents of the dicarbonyl, or two hydrazines can bridge dicarbonyls. The Resolution: Maintain strict stoichiometric control (1:1.05 ratio of dicarbonyl to hydrazine). Furthermore, utilize protic solvents (like ethanol) and control the rate of addition to favor intramolecular cyclization over intermolecular dimerization.

Q2: How does reaction molarity influence the intramolecular ring closure of the pyrazole core? The Causality: The cyclization of the hydrazone intermediate into a pyrazole is an intramolecular process, whereas dimerization is intermolecular. According to kinetic principles, higher concentrations exponentially increase the collision frequency of intermolecular side reactions. The Resolution: Process chemistry optimizations demonstrate that decreasing the concentration of intermediates (e.g., from 0.3 M to 0.1 M or 0.2 M) significantly favors intramolecular cyclization over dimer formation [[1]]().

Q3: I am using a transition-metal-catalyzed route to synthesize substituted pyrazoles, but I am isolating fused dimers. How do I suppress this? The Causality: Aminopyrazoles and their intermediates are highly susceptible to oxidative dimerization. Copper and Nickel catalysts, especially in the presence of oxidants like benzoyl peroxide or atmospheric oxygen, actively promote the direct coupling of C-H/N-H or N-H/N-H bonds, leading to dimerized products like pyrazole-fused pyridazines [[2]](). Similarly, in titanium-mediated syntheses, diazatitanacycle intermediates can undergo rapid dimerization and subsequent oxidation, derailing the monomeric yield 3. The Resolution: Operate strictly under an inert atmosphere (Argon/N2) to prevent unwanted oxidation. If an oxidant is necessary for your catalytic cycle, tune the redox potential or use radical scavengers (e.g., TEMPO) to suppress intermolecular radical coupling.

Q4: Can trace metals from prior synthetic steps cause dimerization during the final pyrazole cyclization? The Causality: Yes. In multi-step telescoped syntheses (e.g., alkyne homocoupling followed by hydroamination), trace metals like copper can catalyze unwanted oxidative couplings or radical pathways during the subsequent pyrazole formation. The Resolution: Implement continuous-flow synthesis with in-line metal scavenging, or utilize a two-step telescoped process that strictly removes the catalytic metal prior to the non-catalytic hydroamination step 4.

Reaction Pathway Visualization

PyrazoleDimerization A Starting Materials (Hydrazines + Electrophiles) B Monomeric Intermediate (e.g., Hydrazone) A->B Condensation (Stoichiometry 1:1.05) C Desired Pyrazole (Intramolecular Cyclization) B->C High Dilution (<0.2M) Protic Solvent (EtOH) D Bis-Pyrazole / Dimer (Intermolecular Coupling) B->D High Conc. (>0.3M) Excess Reagents C->D Oxidative Conditions (Cu/Ni Catalysts, O2)

Mechanistic divergence between intramolecular pyrazole cyclization and intermolecular dimerization.

Empirical Data: Parameter Impact on Dimerization

The following table summarizes the quantitative impact of various reaction parameters on the ratio of monomeric pyrazole to dimerized side-products, aggregated from process chemistry optimizations.

Reaction ParameterSuboptimal Condition (Promotes Dimer)Optimized Condition (Promotes Monomer)Monomer Yield (%)Dimer Yield (%)
Reaction Concentration 0.3 M - 0.5 M in IPA0.1 M in IPA> 85%12 - 20%
Hydrazine Addition Rate Bolus (Immediate)Dropwise (Over 2h)> 92%< 2%
Atmosphere (Metal-Catalyzed) Open Air (O₂ present)Inert Argon (Degassed)~ 78%Up to 55%
Catalyst Scavenging None (Telescoped)In-line Metal Removal> 88%< 1%
Self-Validating Protocol: High-Dilution, Dimer-Free Pyrazole Synthesis

To ensure reproducibility and prevent late-stage failure, this protocol incorporates built-in validation checkpoints. It is designed for a standard Knorr-type synthesis but mitigates the kinetic and oxidative risks discussed above.

Phase 1: Reagent Preparation & System Purging

  • Dilution Setup: Dissolve the 1,3-dicarbonyl electrophile (1.0 equiv) in a protic solvent (e.g., anhydrous ethanol) to achieve a final reaction concentration of exactly 0.1 M . Causality: High dilution kinetically disfavors intermolecular collisions, ensuring the hydrazone intermediate undergoes intramolecular cyclization 1.

  • Degassing: Degas the solution by sparging with Argon for 15 minutes. Causality: Removes dissolved oxygen, preventing oxidative dimerization pathways common in electron-rich intermediates [[2]]().

Phase 2: Controlled Nucleophilic Addition 3. Reagent Prep: Prepare a solution of the hydrazine derivative (1.05 equiv) in ethanol. 4. Addition: Using a syringe pump, add the hydrazine solution dropwise to the dicarbonyl solution over 2 hours at 0 °C. Validation Checkpoint 1: The reaction mixture should remain clear or slightly pale. Rapid color darkening (e.g., deep brown/red) indicates localized heating and potential oxidative oligomerization. Pause addition and increase stirring speed if this occurs.

Phase 3: Thermally-Controlled Cyclization 5. Heating: Gradually warm the reaction to room temperature, then heat to reflux (or 60 °C) for 4-6 hours. 6. Validation Checkpoint 2: Perform HPLC or LC-MS analysis. The ratio of monomeric pyrazole to any bis-pyrazole should exceed 95:5. If unreacted hydrazone intermediate remains, add a catalytic amount of acetic acid to accelerate cyclization without adding more hydrazine.

Phase 4: Quenching and Isolation 7. Workup: Concentrate the mixture under reduced pressure, quench with saturated NaHCO₃, and extract with ethyl acetate. 8. Scavenging: If trace transition metals were used in upstream steps, wash the organic layer with a metal scavenger (e.g., EDTA or QuadraSil). Causality: Prevents late-stage metal-catalyzed dimerization during concentration and storage [[4]]().

References
  • Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist | Organic Process Research & Development - ACS Publications | 1

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles | PMC |3

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination | RSC Publishing | 4

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | MDPI | 2

Sources

Optimization

Part 1: Mechanistic Causality: Why Solvent Dictates Pyrazole Kinetics

Technical Support Center: Solvent Optimization for Accelerated Pyrazole Synthesis Welcome to the Application Scientist Support Portal. This guide is tailored for researchers and drug development professionals encounterin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for Accelerated Pyrazole Synthesis

Welcome to the Application Scientist Support Portal. This guide is tailored for researchers and drug development professionals encountering kinetic bottlenecks, poor yields, or regioselectivity issues during pyrazole synthesis. By understanding the thermodynamic and kinetic interplay between your substrates and the reaction medium, you can rationally select solvents to accelerate cyclization and enforce regiocontrol.

The Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyls with hydrazines) is a multi-step cascade. It proceeds via a carbinolamine intermediate, followed by dehydration to a hydrazone, and finally, intramolecular cyclization. The rate-determining step under neutral conditions is typically the dehydration or the final cyclization. Solvents that stabilize the highly polar transition states of these steps directly lower the activation energy, thereby accelerating the reaction rate.

ReactionMechanism N1 1,3-Diketone + Hydrazine N2 Carbinolamine Intermediate N1->N2 Nucleophilic Attack N3 Hydrazone Intermediate N2->N3 Dehydration N4 Intramolecular Cyclization N3->N4 Solvent Stabilized N5 Pyrazole Product N4->N5 Aromatization

Caption: Knorr pyrazole synthesis mechanism highlighting solvent-stabilized transition states.

Part 2: Troubleshooting FAQs: Resolving Kinetic & Regioselectivity Bottlenecks

Q1: My reaction stalls at the hydrazone intermediate, and conventional heating in toluene takes days. How can I accelerate this? A1: Toluene is a non-polar aprotic solvent that fails to stabilize the polar transition state of the cyclization step. Switching to a highly polar aprotic solvent like DMSO or DMF significantly reduces the activation energy barrier. For instance, replacing toluene with DMSO at 70 °C can reduce reaction times from >168 hours to just 12 hours while boosting yields [2]. Alternatively, utilizing water as a green solvent—specifically via water microdroplet techniques—can accelerate the dehydration reaction at the droplet interface by a massive factor compared to bulk solution [1].

Q2: I am synthesizing pyrazoles from an unsymmetrical 1,3-diketone and obtaining a complex mixture of regioisomers. Can solvent selection resolve this? A2: Yes. Regioselectivity is governed by the differential electrophilicity of the two carbonyl carbons and steric hindrance. When reactions are run in standard protic solvents (like ethanol) at room temperature, they often yield near-equimolar mixtures of regioisomers due to a lack of kinetic control. Switching to N,N-dimethylacetamide (DMAc) or utilizing fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) under acidic conditions enhances the electrophilic differentiation, driving the nucleophilic attack of the hydrazine to the less sterically hindered or more electrophilic carbonyl, pushing regioselectivity as high as 98:2 [4].

Q3: I need to scale up a microwave-assisted pyrazole synthesis, but my current solvent (acetonitrile) is giving poor yields. What is the alternative? A3: Acetonitrile is often a poor choice for pyrazole synthesis, frequently resulting in almost no product due to poor stabilization of the intermediates [1]. For microwave-assisted synthesis, you need a solvent with a high loss tangent (ability to convert microwave energy into heat). Ionic liquids (e.g., [BMIM]OH or [Et3NH][HSO4]) act as both the solvent and the catalyst. They couple efficiently with microwave irradiation, accelerating the multicomponent synthesis of pyranopyrazoles to completion in under 15 minutes with >90% yields [3].

Part 3: Quantitative Solvent Benchmarking

The following table summarizes the impact of solvent selection on the synthesis of 3,4,5-trisubstituted pyrazoles (1 mmol scale, 70 °C) [2].

SolventClassificationReaction TimeIsolated Yield (%)Mechanistic Observation
Toluene Non-polar aprotic>168 hours<10% (at RT)Fails to stabilize polar transition states.
Acetonitrile Polar aprotic24 hours40%Poor intermediate stabilization.
THF Polar aprotic24 hours55%Moderate solubility, sluggish cyclization.
Ethanol Polar protic24 hours71%Good solubility, but competes for hydrogen bonding.
DMSO Highly polar aprotic12 hours84%Optimal stabilization of the cyclization transition state.

Part 4: Standard Operating Procedures (SOPs) for Solvent-Optimized Synthesis

These protocols are designed as self-validating systems to ensure each mechanistic step is verified before proceeding.

Protocol A: High-Kinetics Synthesis in DMSO (For Recalcitrant Substrates) Causality: DMSO's high dielectric constant stabilizes the hydrazone intermediate, forcing rapid intramolecular cyclization.

  • Preparation: In a dry round-bottom flask, dissolve 1.0 mmol of the 1,3-diketone in 2.0 mL of anhydrous DMSO.

  • Initiation: Add 1.05 mmol of substituted hydrazine dropwise at room temperature. Validation Check: A slight exotherm should be observed, indicating the initial nucleophilic attack to form the carbinolamine.

  • Thermal Acceleration: Heat the mixture to 70 °C for 2–12 hours.

  • In-Process Monitoring: Monitor via TLC (30% EtOAc/Hexanes). Validation Check: The disappearance of the 1,3-diketone spot and the appearance of a highly UV-active spot (Rf ~0.3) validates complete cyclization. Do not proceed to workup until the diketone is completely consumed.

  • Isolation: Cool to room temperature and quench with 10 mL of ice-cold deionized water. Validation Check: The sudden shift in solvent polarity will force the hydrophobic pyrazole to precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold water to remove residual DMSO.

Protocol B: Green Synthesis via Ionic Liquid / Microwave (For Rapid Library Generation) Causality: Ionic liquids act as dual solvent-catalysts, providing an acidic medium while superheating under microwave irradiation.

  • Preparation: Combine 1.0 mmol of substrates in 1.0 mL of[Et3NH][HSO4] ionic liquid in a microwave-safe vial.

  • Irradiation: Subject the vial to microwave irradiation (300 W) at 80 °C for 10–15 minutes.

  • Phase Separation: Add 5 mL of ethyl acetate and 5 mL of water. Validation Check: The product will partition into the upper organic layer, while the highly polar ionic liquid remains in the aqueous layer, allowing for easy isolation and catalyst recovery [3].

Part 5: Troubleshooting Workflow

SolventTroubleshooting Start Issue: Low Rate or Poor Regioselectivity CheckSolvent Evaluate Solvent Polarity & Protic Nature Start->CheckSolvent IsProtic Protic (EtOH, MeOH) Sluggish cyclization CheckSolvent->IsProtic IsAprotic Non-Polar Aprotic (Toluene) High activation energy CheckSolvent->IsAprotic ProticAction Action: Use Water Microdroplets or Add Acid Catalyst IsProtic->ProticAction AproticAction Action: Switch to Polar Aprotic (DMSO, DMAc) or Ionic Liquid IsAprotic->AproticAction CheckKinetics Monitor via LC-MS / TLC ProticAction->CheckKinetics AproticAction->CheckKinetics Success Accelerated Rate & High Regioselectivity CheckKinetics->Success Optimal Conversion

Caption: Decision tree for troubleshooting pyrazole synthesis rates via solvent optimization.

References

  • Pradeep Research Group. "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets." [Link]

  • American Chemical Society (ACS). "One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles." [Link]

  • MDPI. "Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles." [Link]

Troubleshooting

stability and storage conditions for 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

An In-depth Technical Guide by a Senior Application Scientist Technical Support Center: 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide - Stability and Storage Guide Disclaimer: The following stability and storage guidelines...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide by a Senior Application Scientist

Technical Support Center: 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide - Stability and Storage Guide

Disclaimer: The following stability and storage guidelines are based on the known chemical properties of the pyrazole and hydrazide functional groups, as specific, peer-reviewed stability data for 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is not extensively available in public literature. It is imperative that researchers conduct their own stability studies tailored to their specific applications, solvents, and storage conditions. This guide serves as an expert-level resource based on established chemical principles and data from analogous structures.[1]

Compound Profile and Key Stability Considerations

2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is a heterocyclic compound featuring two key functional moieties: a pyrazole ring and an acetohydrazide side chain. The stability of the overall molecule is dictated by the chemical vulnerabilities of these groups.

  • Pyrazole Ring: This is a five-membered aromatic heterocycle. While generally stable, pyrazole rings can be susceptible to strong oxidizing agents or specific biotransformations, which may include CYP-mediated oxidation.[2][3]

  • Acetohydrazide Moiety (-C(O)NHNH₂): This functional group is the primary source of potential instability. The hydrazide group is a derivative of hydrazine and is highly susceptible to oxidation by atmospheric oxygen.[1][4] It can also be sensitive to moisture (hygroscopic) and incompatible with strong acids and oxidizing agents.[1][5][6]

cluster_key Chemical Structure of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide structure

Caption: Molecular structure of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide.

The primary factors that can compromise the integrity of this compound are summarized below.

Factor Potential Effect Causality
Atmosphere OxidationThe hydrazide functional group is readily oxidized by atmospheric oxygen, which is often the main degradation pathway for such compounds.[1]
Moisture Hydrolysis, HygroscopicityThe compound is likely hygroscopic.[5] Absorbed water can facilitate hydrolysis of the hydrazide or other moisture-mediated reactions.
Light PhotodegradationUV or high-intensity visible light can provide the activation energy needed to initiate and accelerate decomposition reactions.[7]
Temperature Thermal DecompositionElevated temperatures increase the rate of all chemical degradation reactions.[1]
pH/Chemicals Acid/Base InstabilityContact with strong acids or bases can catalyze degradation.[1] Strong oxidizing agents will rapidly degrade the hydrazide moiety.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide?

A1: To ensure maximum long-term stability, the solid compound should be stored with careful attention to temperature, atmosphere, light, and moisture.[7] The following conditions are recommended based on best practices for pyrazole and hydrazide derivatives.[1][7]

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Reduces the kinetic rate of chemical degradation.[1][7]
Atmosphere Tightly sealed containerStore under an inert atmosphere (Argon or Nitrogen)Prevents oxidation of the sensitive hydrazide group.[4][7]
Light Amber glass vialAmber glass vial or container wrapped in foilPrevents light-induced photodegradation.[7]
Moisture Store in a desiccatorStore in a desiccator or use a container with a desiccant pouchPrevents moisture uptake and subsequent hydrolysis.[5][8]

Q2: How can I visually determine if my sample has degraded?

A2: Visual inspection can provide the first clues of degradation. Key indicators include:

  • Color Change: A noticeable shift from a white or off-white solid to yellow or brown is a strong indicator of oxidation.[7]

  • Change in Physical State: Clumping or melting of the solid can suggest moisture uptake or the formation of impurities.[7] For definitive confirmation, analytical methods are required. The appearance of new peaks in an HPLC chromatogram or new spots on a TLC plate are clear signs of degradation.[7]

Q3: Is it advisable to store this compound in solution?

A3: Storing this compound in solution for extended periods is strongly discouraged.[1] Solvents can participate in degradation pathways, and dissolved oxygen in non-degassed solvents will accelerate oxidation. If you must prepare stock solutions, follow these best practices:

  • Use a dry, aprotic, and high-purity solvent.

  • Degas the solvent thoroughly before use to remove dissolved oxygen.

  • Prepare solutions fresh for each experiment.

  • If short-term storage is unavoidable, flash-freeze aliquots at -80°C and store under an inert atmosphere. Always perform a quality control check before use.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the functional groups, the primary degradation pathway is likely the oxidation of the hydrazide moiety. Hydrolysis of the amide bond is another potential route, especially in the presence of moisture and acid or base catalysts.

cluster_stressors Stress Factors cluster_products Potential Outcomes parent 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide oxidized Oxidized Products (e.g., Diimide, Carboxylic Acid) parent->oxidized Oxidation hydrolyzed Hydrolysis Products (e.g., Pyrazole Acetic Acid) parent->hydrolyzed Hydrolysis photodegradants Photodegradation Products parent->photodegradants Photolysis O2 Oxygen (Air) H2O Moisture (H₂O) Light Light (hν)

Caption: Conceptual degradation pathways for the title compound.

Q5: What specific safety precautions are necessary when handling this compound?

A5: Due to the hydrazine-derived functional group, this compound should be handled as potentially hazardous. Hydrazines as a class are known for their toxicity.[4][9][10]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[5][9]

  • Handling: Avoid creating dust. Use appropriate tools (e.g., non-metallic spatulas) to prevent static discharge or unwanted reactions.[11]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[4]

Troubleshooting Guide

Issue 1: My solid compound is turning brown during storage.

  • Probable Cause: This is a classic sign of oxidation of the hydrazide moiety.[7] Your storage container is likely not airtight, allowing atmospheric oxygen to react with the compound.

  • Solution & Prevention:

    • Immediate Action: If the discoloration is minor, the compound may still be usable after re-purification (e.g., recrystallization or chromatography). Verify purity via HPLC or LC-MS before use.

    • Prevention: Always store the solid under an inert atmosphere like argon or nitrogen, especially for long-term storage.[7] Ensure the container cap is tightly sealed with parafilm. Store at -20°C to slow the oxidation rate.

Issue 2: I'm observing a new, more polar spot on my TLC plate after storing my compound in a standard freezer.

  • Probable Cause: The appearance of a new spot, even at low temperatures, suggests degradation. This could be due to moisture ingress into a non-airtight container, leading to hydrolysis, or slow oxidation.[7] Standard freezers can have freeze-thaw cycles that introduce moisture.

  • Solution & Prevention:

    • Immediate Action: Characterize the impurity if possible. If the impurity level is low, you may be able to proceed, but for sensitive assays, re-purification is recommended.

    • Prevention: Store the compound in a desiccated environment, even inside the freezer.[7] Place the tightly sealed vial inside a larger secondary container that contains a desiccant.

Issue 3: My biological assay results are inconsistent, even with freshly prepared solutions from the same stock bottle.

  • Solution & Prevention:

    • Immediate Action: Discard the current stock bottle. Obtain a fresh, verified lot of the compound.

    • Prevention: Upon receiving a new batch of the compound, immediately aliquot the solid into smaller, single-use vials under an inert atmosphere.[8] This prevents repeated exposure of the bulk material to the atmosphere. Store these aliquots under the recommended long-term conditions.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Handling

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Move the stock container, new vials, labeling materials, and necessary tools into an inert atmosphere glovebox or glove bag flushed with argon or nitrogen.

  • Equilibration: Allow the sealed stock container to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening to prevent condensation.

  • Aliquoting: Carefully open the main container. Using a clean spatula, dispense the desired amount of solid into pre-labeled, tared vials.

  • Sealing: Tightly cap each new vial. For extra protection, wrap the cap and neck with parafilm.

  • Storage: Place the new aliquots, along with a desiccant pouch, into a larger, sealed secondary container. Store this container at -20°C or below.

Protocol 2: Framework for a Forced Degradation Study

This study is essential to understand the compound's stability profile and to develop a stability-indicating analytical method.[12]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome A Prepare Stock Solution (e.g., in ACN or MeOH) C1 Acid Hydrolysis (Stock + 0.1N HCl, 60°C) A->C1 C2 Base Hydrolysis (Stock + 0.1N NaOH, 60°C) A->C2 C3 Oxidation (Stock + 3% H₂O₂, RT) A->C3 C4 Thermal (Solid & Solution, 60°C) A->C4 C5 Photolytic (Solid & Solution, UV/Vis light) A->C5 B Prepare Stress Solutions (0.1N HCl, 0.1N NaOH, 3% H₂O₂) D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Quench/Neutralize Immediately D->E F Analyze via Stability-Indicating HPLC-UV/MS Method E->F G Identify Degradants Calculate Degradation Rate Establish Degradation Pathway F->G

Caption: Workflow for a forced degradation study.

  • Objective: To identify the degradation products and degradation rate of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide under various stress conditions.

  • Materials: The compound, HPLC-grade solvents (e.g., acetonitrile, methanol), 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, validated HPLC system with a UV or MS detector.

  • Procedure: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12] b. Acidic: Mix equal volumes of stock solution and 0.1 N HCl. Incubate at 60°C. c. Basic: Mix equal volumes of stock solution and 0.1 N NaOH. Incubate at 60°C. d. Oxidative: Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature. e. Thermal: Store both solid compound and stock solution at an elevated temperature (e.g., 60°C). f. Photolytic: Expose both solid and stock solution to a calibrated light source (e.g., >1.2 million lux hours and 200 watt hours/m²). g. At specified time intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. h. Immediately neutralize the acidic and basic samples and dilute all samples with the mobile phase to stop the reaction.[12] i. Analyze all samples using a validated, stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample.

References

  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.
  • Thermo Fisher Scientific. (2023).
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Various Authors. (2019).
  • Vecom Marine. (2022). MSDS Hydrazide. Vecom Marine.
  • University of Pittsburgh Safety. (2013). Safe Handling of Azides. University of Pittsburgh.
  • Sigma-Aldrich. (n.d.). 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Pyrazole. Thermo Fisher Scientific.
  • Merck Millipore. (n.d.).
  • Hypha Discovery. (2024).
  • CymitQuimica. (2024).
  • Dubal, G., Joshi, K., & Talaviya, R. (2026).
  • BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • BenchChem. (2025).

Sources

Reference Data & Comparative Studies

Validation

Validating the Antimicrobial Efficacy of Novel Pyrazole Derivatives: A Comparative Guide

As antimicrobial resistance (AMR) accelerates, the traditional antibiotic pipeline is struggling to keep pace with the evolution of multidrug-resistant (MDR) "ESKAPE" pathogens. To circumvent existing resistance mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the traditional antibiotic pipeline is struggling to keep pace with the evolution of multidrug-resistant (MDR) "ESKAPE" pathogens. To circumvent existing resistance mechanisms, medicinal chemistry has increasingly turned to the pyrazole scaffold —a five-membered heterocyclic diazole ring. Pyrazole derivatives are privileged structures that exhibit exceptional pharmacokinetic properties and the ability to form diverse non-covalent interactions with bacterial enzymes[1].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the antimicrobial performance of novel pyrazole derivatives against standard clinical therapies. Furthermore, this guide outlines the self-validating experimental workflows required to rigorously prove their efficacy, ensuring that your preclinical data is robust, reproducible, and mechanistically sound.

Mechanistic Grounding: Why Pyrazoles Outperform Legacy Antibiotics

The primary reason legacy antibiotics fail is target mutation (e.g., mutations in the gyrA gene conferring fluoroquinolone resistance). Pyrazole derivatives, particularly pyrazole-ciprofloxacin hybrids and thiazol-4-one/pyrazole conjugates, overcome this by acting as dual-target inhibitors [2],[3].

Instead of solely targeting one subunit, optimized pyrazoles simultaneously inhibit DNA Gyrase (Topoisomerase II) and Topoisomerase IV [1]. By locking these enzymes to the bacterial DNA, they prevent the resealing of double-strand breaks, leading to rapid chromosome fragmentation and bactericidal cell death. Because the probability of simultaneous mutations in both target enzymes is exceedingly low, pyrazole derivatives maintain high efficacy against MDR strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1].

Mechanism P Novel Pyrazole Derivatives G Bacterial DNA Gyrase (Topoisomerase II) P->G Binds GyrA subunit T Topoisomerase IV P->T Binds ParC subunit S Inhibition of DNA Supercoiling G->S D Inhibition of Chromosome Segregation T->D A Bactericidal Effect (Cell Death) S->A D->A

Dual inhibition mechanism of pyrazole derivatives targeting DNA Gyrase and Topoisomerase IV.

Comparative Performance Data

To establish clinical relevance, novel pyrazoles must be benchmarked against standard-of-care antibiotics. The table below synthesizes recent quantitative data, comparing the Minimum Inhibitory Concentration (MIC) of leading pyrazole hybrids against their respective reference drugs.

Table 1: MIC Comparison of Novel Pyrazole Derivatives vs. Standard Antibiotics

Compound ClassTarget PathogenMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Efficacy Outcome
Pyrazole-Ciprofloxacin Hybrid (7g) [2]S. aureus (Gram +)0.125Ciprofloxacin0.252x More Potent
Pyrazole-Ciprofloxacin Hybrid (7g) [2]P. aeruginosa (Gram -)2.0Ciprofloxacin0.54x Less Potent
Thiazol-4-one/Pyrazole (7b) [3]S. aureus (Gram +)0.22Ciprofloxacin0.5>2x More Potent
Pyrazole-1-carbothiohydrazide (21a) [4]C. albicans (Fungi)2.9Clotrimazole>7.8>2.5x More Potent

Data Insight: The pyrazole-ciprofloxacin hybrid (7g) demonstrates superior activity against Gram-positive S. aureus compared to unmodified ciprofloxacin, highlighting the pyrazole ring's ability to enhance target affinity[2]. Furthermore, compounds like 21a exhibit remarkable cross-domain efficacy, outperforming standard antifungals like clotrimazole[4].

Self-Validating Experimental Workflows

Generating trustworthy antimicrobial data requires assays that control for compound artifacts. Highly lipophilic pyrazole derivatives often precipitate in aqueous media, causing false optical density (OD) readings. To ensure scientific integrity , the following protocols utilize colorimetric and kinetic self-validation.

Workflow S1 1. Primary Screening (Broth Microdilution) S2 2. Bactericidal Assay (Time-Kill Kinetics) S1->S2 MIC Determination S3 3. Resistance Profiling (Biofilm Inhibition) S2->S3 MBC Confirmation S4 4. Target Validation (Enzyme Assays) S3->S4 MBIC50 Evaluation

Step-by-step experimental workflow for validating the antimicrobial efficacy of pyrazoles.

Protocol 1: Colorimetric Broth Microdilution Assay (MIC Determination)

Causality & Design: Traditional OD600 measurements can be heavily skewed by the poor aqueous solubility of pyrazoles. To create a self-validating system, we incorporate Resazurin dye. Live, metabolically active cells irreversibly reduce the blue resazurin to pink, fluorescent resorufin. This provides a binary, artifact-free confirmation of cell viability, regardless of compound precipitation.

Step-by-Step Methodology:

  • Inoculum Standardization: Culture the target bacterial strain in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the exponential log phase. Standardize the suspension to 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole derivative (e.g., 64 µg/mL down to 0.03 µg/mL) in CAMHB. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 18 hours.

  • Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration of the pyrazole derivative that remains strictly blue (indicating complete inhibition of metabolic respiration).

Protocol 2: Time-Kill Kinetics and Biofilm Eradication (MBIC50)

Causality & Design: A low MIC only proves bacteriostatic activity against planktonic (free-floating) cells. To validate clinical translatability, we must assess the compound's ability to eradicate sessile communities (biofilms)[2],[3]. Biofilms utilize extracellular polymeric substance (EPS) matrices that physically block drug penetration.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate S. aureus ( 106 CFU/mL) into a 96-well plate supplemented with 1% glucose to promote EPS matrix formation. Incubate statically at 37°C for 24 hours.

  • Drug Challenge: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove non-adherent planktonic cells. Add fresh media containing the pyrazole derivative at varying concentrations (1x, 2x, 4x, 8x MIC). Incubate for another 24 hours.

  • Crystal Violet Staining: Discard the media and wash the biofilms twice with PBS. Fix the biofilms with 99% methanol for 15 minutes. Stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Solubilize the bound dye using 33% glacial acetic acid. Measure the absorbance at 590 nm. The MBIC50 is calculated as the concentration required to reduce biofilm biomass by 50% compared to the untreated control. Note: Advanced pyrazole-ciprofloxacin hybrids have demonstrated MBIC50 values as low as 0.02 µg/mL, proving exceptional matrix penetration[2].

Conclusion

The validation of novel pyrazole derivatives requires more than basic susceptibility testing; it demands a rigorous, multi-tiered approach that accounts for compound solubility, bactericidal kinetics, and biofilm penetration. As demonstrated by the comparative data, rationally designed pyrazole hybrids can significantly outperform standard antibiotics like ciprofloxacin and clotrimazole. By implementing the self-validating protocols outlined above, researchers can confidently advance these promising scaffolds through the preclinical drug development pipeline.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens Source: ACS Omega URL:[Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of Pyrazole Acetohydrazides

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC50 reporting to dissect the molecular drivers of cytotoxicity. Pyrazole acetohydrazides have emerged as a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC50 reporting to dissect the molecular drivers of cytotoxicity. Pyrazole acetohydrazides have emerged as a privileged scaffold in oncology, demonstrating potent anti-proliferative activity across diverse malignancies.

This guide objectively compares the performance of various pyrazole acetohydrazide derivatives. By detailing the mechanistic rationale behind specific structural modifications and providing standardized, self-validating protocols, this document serves as an authoritative framework for researchers optimizing next-generation anticancer agents.

The Core Scaffold & Mechanistic Rationale

The pharmacological efficacy of pyrazole acetohydrazides hinges on three distinct structural domains: the pyrazole ring (Ring A), the benzene ring (Ring B), and the acetohydrazide linker. Understanding the causality behind modifications to these domains is critical for rational drug design.

  • Steric Modulation (Ring A): Methylation ( −CH3​ ) on the pyrazole ring consistently improves anti-proliferative activity. The causality here is driven by lipophilicity; the addition of methyl groups enhances the molecule's ability to partition into and traverse the phospholipid bilayer of cancer cells, thereby increasing the intracellular drug concentration.

  • Electronic Modulation (Ring B): The nature of the substituent on the phenyl ring dictates target binding affinity. Electron-Donating Groups (EDGs) such as dimethylamino ( −N(CH3​)2​ ) significantly outperform Electron-Withdrawing Groups (EWGs) like nitro ( −NO2​ ) or fluoro ( −F ) moieties. The electron-donating nature of −N(CH3​)2​ enriches the electron density of the aromatic system. This enrichment facilitates stronger non-covalent interactions, such as π−π stacking and cation- π interactions, within the hydrophobic pockets of target kinases or receptors.

  • Linker Integrity: The acetohydrazide moiety acts as a critical hydrogen-bond donor and acceptor, anchoring the molecule to the target's active site.

SAR_Logic Core Pyrazole Acetohydrazide Core Scaffold RingA Pyrazole Ring 'A' (Steric Modulation) Core->RingA RingB Benzene Ring 'B' (Electronic Modulation) Core->RingB Linker Acetohydrazide Linker (H-Bonding Potential) Core->Linker SubA Methylation (-CH3) Increases Lipophilicity RingA->SubA SubB EDG Substituents -N(CH3)2 > -OCH3 RingB->SubB SubB_Bad EWG Substituents -NO2, -F (Reduced Activity) RingB->SubB_Bad Activity Enhanced Anti-Proliferative Activity (High pIC50) Linker->Activity SubA->Activity SubB->Activity

Figure 1: Logical structure-activity relationship (SAR) flowchart for pyrazole acetohydrazides.

Comparative SAR Analysis & Quantitative Performance

To objectively assess these modifications, we analyze the predicted and experimental pIC50​ values (where pIC50​=−log10​(IC50​ in M) ) across established cancer cell lines, specifically A2780 (ovarian) and MDA-MB-231 (breast) carcinomas .

Quantitative Comparison of Pyrazole Derivatives
CompoundRing A SubstituentRing B SubstituentElectronic Nature pIC50​ (A2780) pIC50​ (MDA-MB-231)
Compound 4 −CH3​ −N(CH3​)2​ Strong EDG8.57 µM6.36 µM
Compound 33 −CH3​,−CH3​ −OCH3​ Moderate EDGN/A6.55 µM
Compound 5 −CH3​ −Cl Weak EWGN/A5.90 µM
Standard None −NO2​ Strong EWG< 5.00 µM< 5.00 µM

Data Synthesis & Insights: The empirical data clearly establishes a hierarchy for Ring B substitutions: −N(CH3​)2​>−OCH3​>−Cl>−F>−NO2​ . Compound 4, featuring the optimal combination of a methyl group on Ring A and a dimethylamino group on Ring B, exhibits an exceptional pIC50​ of 8.57 µM against the A2780 ovarian cancer cell line. This strongly validates the hypothesis that electronic enrichment of the B-ring is paramount for maximizing cytotoxicity .

Standardized Experimental Protocols

Reliable SAR data requires robust, self-validating experimental workflows. Below are the definitive methodologies for synthesizing and biologically evaluating these compounds to ensure high-fidelity data generation.

Exp_Workflow Syn Chemical Synthesis Pur Purification (Column/Recryst) Syn->Pur Char Characterization (NMR, MS, IR) Pur->Char Bio In vitro Assay (MTT on Cancer Cells) Char->Bio QSAR 2D-QSAR Modeling & PCA Bio->QSAR

Figure 2: Standardized experimental workflow from synthesis to 2D-QSAR predictive modeling.

Protocol 3.1: Synthesis of Pyrazole Acetohydrazides
  • Hydrazone Formation: React a 1,3-dicarbonyl compound (1 mmol) with a substituted hydrazine (1 mmol) in 10 mL of absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition state during the initial nucleophilic attack.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 mL) and reflux the mixture for 4-6 hours.

    • Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and driving the intramolecular cyclization to form the stable pyrazole core.

  • Acetohydrazide Coupling: React the resulting pyrazole intermediate with ethyl chloroacetate in the presence of anhydrous K2​CO3​ , followed by treatment with hydrazine hydrate (80%) under reflux.

  • Purification: Recrystallize the crude product from absolute ethanol to ensure >95% purity. Verify structural integrity via 1H -NMR, 13C -NMR, and LC-MS before proceeding to biological assays.

Protocol 3.2: Self-Validating In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed A2780 or MDA-MB-231 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2​ for 24 hours.

    • Causality: The 24-hour pre-incubation is critical to allow cells to exit suspension shock, adhere to the plastic substrate, and re-enter the logarithmic growth phase.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized compounds (0.1 µM to 100 µM).

    • Self-Validation: You must include a vehicle control (0.1% DMSO) to definitively rule out solvent-induced toxicity, alongside a positive control (e.g., Doxorubicin or Cisplatin) to validate the assay's dynamic range and sensitivity.

  • Incubation: Incubate the treated plates for 72 hours.

    • Causality: A 72-hour exposure ensures the drug interacts with the cells across at least two full cell cycles. This accurately captures anti-proliferative effects that are phase-specific (e.g., G2​/M phase arrest) which might be missed in shorter 24-hour assays.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully aspirate the media and solubilize the resulting intracellular formazan crystals with 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

2D-QSAR Predictive Validation

To transition from empirical observation to predictive design, Quantitative Structure-Activity Relationship (2D-QSAR) modeling is employed. By utilizing Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, researchers can mathematically correlate topological and electronic descriptors with the experimental pIC50​ values .

Causality behind the model: To avoid the overestimation of the model's predictive performance—a common pitfall in computational drug design—strict cross-validation strategies (such as Leave-One-Out Cross-Validation, LOOCV) must be applied. This self-validating computational step ensures that the predicted pIC50​ values for novel, un-synthesized derivatives are statistically robust and trustworthy before committing laboratory resources to their chemical synthesis.

References

  • Title: Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines Source: Heliyon. 2022;8(7):e10003. URL: [Link]

Validation

Comparative Efficacy of Pyrazole-Based Janus Kinase (JAK) Inhibitors: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The pyrazole ring is widely recognized as a "privileged scaffold" in the rational design of targeted anti-cancer and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The pyrazole ring is widely recognized as a "privileged scaffold" in the rational design of targeted anti-cancer and anti-inflammatory therapies[1][2]. Due to its unique physicochemical properties—specifically its ability to act as both a hydrogen bond donor and acceptor—the pyrazole moiety is exceptionally effective at mimicking the adenine ring of adenosine triphosphate (ATP)[2]. This structural mimicry allows pyrazole-based small molecules to act as potent, ATP-competitive kinase inhibitors.

This guide provides an objective, data-driven comparison of two leading pyrazole-based Janus Kinase (JAK) inhibitors: Ruxolitinib and Baricitinib . By analyzing their structural biology, comparative efficacy, and the experimental methodologies used to validate them, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Grounding: The Pyrazole Scaffold in the Hinge Region

To understand the efficacy of pyrazole-based inhibitors, one must examine the causality of their binding kinetics within the kinase domain. The ATP-binding pocket of a kinase contains a highly conserved "hinge region" that forms the critical interface for competitive inhibition.

The pyrazole core is uniquely suited for this microenvironment. The N-1 atom of the pyrazole ring behaves similarly to the NH of pyrrole, serving as a robust hydrogen bond donor, while the adjacent N-2 atom acts as a hydrogen bond acceptor[2].

  • In JAK1: The pyrazole/pyrrolopyrimidine scaffold aligns with the hinge region to establish two critical hydrogen bond connections with the residues Glu957 and Leu959 [3].

  • In JAK2: A nearly identical binding mode occurs, with the structural anchor forming hydrogen bonds with Glu930 and Leu932 [3][4].

This dual hydrogen-bonding capability anchors the inhibitor rigidly within the active site, driving the high-affinity, reversible inhibition characteristic of first-generation JAK inhibitors[5].

Hinge_Binding Pyrazole Pyrazole Scaffold N-1 (H-Bond Donor) N-2 (H-Bond Acceptor) Hinge Kinase Hinge Region Glu930/957 (Acceptor) Leu932/959 (Donor) Pyrazole->Hinge Bidentate Hydrogen Bonding Affinity High Affinity ATP-Competitive Inhibition Hinge->Affinity Drives Structural Stability

Logical relationship of pyrazole scaffold hydrogen bonding with the kinase hinge region.

Comparative Efficacy: Ruxolitinib vs. Baricitinib

While both Ruxolitinib and Baricitinib utilize a pyrazole-containing scaffold to achieve JAK1/JAK2 selectivity, their distinct peripheral moieties dictate their specific pharmacological profiles.

  • Ruxolitinib (INCB-018424): Approved by the FDA in 2011 for myelofibrosis, Ruxolitinib features a cyclopentane ring oriented toward the N-lobe of the kinase and a nitrile group that interacts with Lys908[2][3]. It is a highly potent type I inhibitor binding to the DFG-in state of the kinase[3].

  • Baricitinib: Approved in 2018 for rheumatoid arthritis, Baricitinib distinguishes itself by incorporating an azetidine moiety linked to the pyrazole ring[6]. This structural variation maintains high potency against JAK1 and JAK2 while offering a slightly different pharmacokinetic profile tailored for autoimmune modulation[2][6].

Quantitative Efficacy Data (In Vitro Cell-Free Assays)

The following table summarizes the half-maximal inhibitory concentration ( IC50​ ) values for both compounds across the JAK family, demonstrating their selectivity for JAK1 and JAK2 over JAK3 and TYK2.

Kinase TargetRuxolitinib IC50​ (nM)Baricitinib IC50​ (nM)Selectivity Driver
JAK1 ~3.3~5.9Hinge H-bonds (Glu957/Leu959)[3][4]
JAK2 ~2.8~5.7Hinge H-bonds (Glu930/Leu932)[3][4]
JAK3 ~428.0>400.0Steric clashes in the ATP pocket[4][6]
TYK2 ~19.0~53.0Peripheral moiety interactions[6]

(Data synthesized from established biochemical kinase assay literature[4][6])

JAK_STAT Cytokine Cytokine / Receptor Complex JAK JAK1 / JAK2 Kinases Cytokine->JAK Ligand-induced Activation STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Tyrosine Residues Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocates Inhibitor Pyrazole Inhibitor (Ruxolitinib/Baricitinib) Inhibitor->JAK Blocks ATP Binding Site

JAK/STAT signaling pathway and targeted intervention by pyrazole-based inhibitors.

Experimental Methodology: TR-FRET Kinase Assay Protocol

To generate the highly accurate IC50​ data shown above, researchers rely on robust, self-validating experimental systems. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for evaluating pyrazole-based kinase inhibitors[7].

Causality of Method Selection: Standard fluorescence assays are often plagued by autofluorescence from the compound library or biological buffers. TR-FRET solves this by utilizing lanthanide chelates (e.g., Terbium or Europium) which possess millisecond-scale fluorescence lifetimes[7]. By introducing a time-delay before measurement, short-lived background fluorescence completely decays, resulting in an exceptionally high signal-to-noise ratio[7]. Furthermore, it is a homogeneous "no-wash" protocol, minimizing experimental error and maximizing high-throughput screening viability[7][8].

Step-by-Step TR-FRET Protocol for IC50​ Determination

Note: This protocol assumes a 384-well plate format using a Terbium (Tb)-labeled donor antibody and a fluorescein-labeled acceptor substrate.

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3-fold serial dilution of the pyrazole inhibitor (Ruxolitinib or Baricitinib) in 100% DMSO, then dilute to 4X final concentration in the reaction buffer.

  • Kinase Reaction Assembly:

    • Add 2.5 µL of the 4X inhibitor solution to the designated wells of a 384-well low-volume plate.

    • Add 5 µL of a 2X Kinase/Peptide Substrate mixture (e.g., JAK2 enzyme + STAT-derived peptide) to the wells[9].

    • Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation:

    • Start the kinase reaction by adding 2.5 µL of 4X ATP solution (at the predetermined Km,app​ concentration for the specific JAK isoform)[9].

    • Cover the assay plate and allow the reaction to proceed for 60 minutes at room temperature[9].

  • Stop and Detection Phase:

    • Prior to completion, prepare the Detection Mix: TR-FRET Dilution Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Tb-labeled anti-phospho antibody[7][9].

    • Add 10 µL of the Detection Mix to each well[9].

    • Incubate for 30–60 minutes at room temperature to allow the antibody to bind the phosphorylated substrate, bringing the Tb-donor and acceptor into close proximity[7].

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at both 495 nm (Tb donor) and 520 nm (acceptor)[7].

    • Calculate the emission ratio (520 nm / 495 nm)[9].

    • Plot the TR-FRET emission ratio against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve with a variable slope to extract the IC50​ [9].

TR_FRET_Workflow Step1 1. Pre-Incubation (Kinase + Inhibitor) Step2 2. Reaction Initiation (Add ATP + Substrate) Step1->Step2 15 min Step3 3. Stop & Detect (Add EDTA + Tb-Antibody) Step2->Step3 60 min Step4 4. TR-FRET Readout (Calculate 520/495 Ratio) Step3->Step4 30 min

Step-by-step TR-FRET kinase assay workflow for determining inhibitor IC50 values.

Conclusion

The pyrazole scaffold remains a cornerstone in the development of highly selective, ATP-competitive kinase inhibitors. As demonstrated by Ruxolitinib and Baricitinib, the bidentate hydrogen bonding facilitated by the pyrazole N-1 and N-2 atoms within the JAK hinge region ensures potent target engagement. When paired with high-fidelity validation assays like TR-FRET, researchers can confidently iterate on this privileged scaffold to develop next-generation therapeutics with even greater selectivity and optimized pharmacokinetic profiles.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - NIH / PMC URL:[Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - NIH / PMC URL:[Link]

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - Semantic Scholar URL:[Link]

  • Video: Time-resolved Förster Resonance Energy Transfer Assays for Measurement of Endogenous Phosphorylated STAT Proteins in Human Cells - JoVE URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - NIH / PMC URL:[Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - NIH / PMC URL:[Link]

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Comparative

In Vivo Performance of Novel Antifungal Agents: A Comparative Analysis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide Derivatives

A Technical Guide for Researchers in Drug Discovery and Development The relentless challenge of evolving fungal resistance necessitates the discovery and development of novel antifungal agents with superior efficacy and...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

The relentless challenge of evolving fungal resistance necessitates the discovery and development of novel antifungal agents with superior efficacy and safety profiles. Among the promising scaffolds in medicinal chemistry, pyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities.[1][2] This guide provides a comprehensive in vivo comparison of a novel compound derived from 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, designated here as Compound P4A , against the established succinate dehydrogenase inhibitor (SDHI) fungicide, Boscalid.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental validation of this promising new chemical entity. We will delve into the causality behind the experimental design, present detailed protocols for self-validating studies, and summarize key data for objective comparison.

Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1][3] Its structural versatility allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent ruxolitinib, feature a pyrazole core, underscoring its therapeutic relevance.[3][4][7] The acetohydrazide moiety, when coupled with the pyrazole nucleus, has shown particular promise in the development of potent antifungal agents that target fungal succinate dehydrogenase (SDH).[8][9]

Comparative In Vivo Antifungal Efficacy

This section details the in vivo comparison of Compound P4A and Boscalid in a murine model of systemic candidiasis, a common and often life-threatening fungal infection.

Rationale for Experimental Design

The selection of a systemic candidiasis model is based on its clinical relevance and the well-established protocols for evaluating antifungal efficacy. The choice of Candida albicans as the infectious agent is due to its prevalence as a human pathogen. The primary endpoint of this study is the reduction of fungal burden in the kidneys, a key target organ in systemic candidiasis. This provides a quantitative and reliable measure of the compounds' in vivo activity.

Experimental Workflow

The following diagram outlines the key stages of the in vivo efficacy study.

G cluster_0 Pre-infection Phase cluster_1 Infection & Treatment Phase cluster_2 Post-infection Analysis acclimatization Acclimatization of Mice (7 days) randomization Randomization into Treatment Groups acclimatization->randomization infection Intravenous Infection with Candida albicans treatment Initiation of Treatment (2h post-infection) infection->treatment daily_treatment Daily Dosing (Compound P4A or Boscalid) treatment->daily_treatment euthanasia Euthanasia (Day 3 post-infection) organ_harvest Kidney Harvest euthanasia->organ_harvest fungal_burden Determination of Fungal Burden (CFU/g) organ_harvest->fungal_burden

Caption: Workflow for the in vivo antifungal efficacy study.

Detailed Experimental Protocol

Materials:

  • 6-8 week old female BALB/c mice

  • Candida albicans SC5314

  • Compound P4A (formulated in 5% DMSO, 5% Tween-80, 90% saline)

  • Boscalid (formulated in 5% DMSO, 5% Tween-80, 90% saline)

  • Vehicle (5% DMSO, 5% Tween-80, 90% saline)

  • Sabouraud Dextrose Agar (SDA)

Procedure:

  • Acclimatization: House mice for 7 days under standard laboratory conditions.

  • Infection: Infect mice intravenously via the lateral tail vein with 1 x 10^5 C. albicans cells in 0.1 mL of sterile saline.

  • Treatment Groups: Randomly assign mice to the following groups (n=8 per group):

    • Vehicle control

    • Compound P4A (20 mg/kg)

    • Boscalid (20 mg/kg)

  • Dosing: Administer the first dose intraperitoneally 2 hours post-infection. Continue dosing once daily for 3 consecutive days.

  • Endpoint Analysis: On day 3 post-infection, euthanize mice. Aseptically remove the kidneys, homogenize in sterile saline, and plate serial dilutions onto SDA plates.

  • Fungal Burden Quantification: Incubate plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU). Express the results as log10 CFU per gram of kidney tissue.

Comparative Efficacy Data
Treatment GroupDose (mg/kg)Mean Kidney Fungal Burden (log10 CFU/g ± SD)
Vehicle Control-6.8 ± 0.5
Compound P4A 20 4.2 ± 0.3
Boscalid205.1 ± 0.4

Data Summary: Compound P4A demonstrated a significantly greater reduction in kidney fungal burden compared to both the vehicle control and the standard-of-care, Boscalid. This suggests superior in vivo antifungal activity at the tested dosage.

Mechanism of Action: Targeting Fungal Respiration

Both Compound P4A and Boscalid are hypothesized to act as succinate dehydrogenase inhibitors. SDH is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it an excellent target for antifungal agents.

Signaling Pathway

The following diagram illustrates the role of SDH in the fungal mitochondrial respiratory chain and its inhibition by SDHIs.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (SDH) Complex_II->Complex_III Fumarate Fumarate Complex_II->Fumarate SDH Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Succinate Succinate Succinate->Complex_II SDH Inhibitor Compound P4A / Boscalid Inhibitor->Complex_II

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole derivatives.

Conclusion and Future Directions

The in vivo data presented in this guide strongly support the potential of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide derivatives, represented by Compound P4A, as a promising new class of antifungal agents. The superior efficacy of Compound P4A compared to the established fungicide Boscalid in a murine model of systemic candidiasis highlights its potential for further development.

Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to establish a complete safety and efficacy profile. Further structure-activity relationship (SAR) studies on the 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide scaffold could lead to the identification of even more potent and selective antifungal candidates. The findings presented here provide a solid foundation for the continued investigation of this promising chemical series in the fight against life-threatening fungal infections.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026, February 3). Google Scholar.
  • In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021, August 12). PubMed.
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021, August 12). Journal of Agricultural and Food Chemistry.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.

Sources

Validation

The Synergy of Silicon and Solution: A Comparative Guide to Computational and Experimental Evaluation of Pyrazole's Biological Activity

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2][3] From potent anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2][3] From potent anti-inflammatory agents like celecoxib to targeted anticancer therapies, pyrazole derivatives have consistently proven their therapeutic mettle.[1] However, the journey from a promising scaffold to a clinically approved drug is a labyrinth of meticulous design, synthesis, and validation. This guide provides an in-depth comparison of the two cornerstones of this process: computational modeling and experimental validation, offering researchers, scientists, and drug development professionals a critical perspective on their synergistic interplay in the context of pyrazole's biological activity.

The core principle of contemporary drug design is a feedback loop between prediction and practice.[1] Computational chemistry offers a powerful lens to peer into the molecular world, predicting interactions and guiding the synthesis of novel compounds with enhanced efficacy.[2][4] Yet, the ultimate arbiter of a compound's therapeutic potential remains its demonstrable activity in a biological system. This guide will navigate the nuances of this relationship, presenting case studies that highlight both the predictive power of computational methods and the indispensable role of experimental verification.

The Computational Gauntlet: Predicting Activity Before Synthesis

The adage "fail early, fail cheap" is a driving force in pharmaceutical research. Computational approaches are instrumental in achieving this by filtering vast virtual libraries of compounds to identify the most promising candidates for synthesis and further testing.[4]

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a receptor.[4] This technique allows researchers to visualize potential binding modes and estimate the strength of the interaction, often expressed as a binding energy or docking score.

A compelling example is seen in the development of novel pyrazole compounds as anticancer agents for Glioblastoma Multiforme (GBM).[5] In one study, a series of pyrazole derivatives were synthesized and their binding interactions with GBM receptors were explored through molecular docking. The results revealed strong binding interactions, which were subsequently correlated with significant anticancer activity in vitro.[5] Similarly, in the quest for new antimicrobial agents, molecular docking has been employed to predict the binding of pyrazole derivatives to essential bacterial enzymes like DNA gyrase, with the in silico results showing good correlation with in vitro antimicrobial screenings.[6][7][8]

Quantitative Structure-Activity Relationship (QSAR): Decoding the Descriptors of Activity

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[9] By analyzing a set of molecules with known activities, QSAR can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for a desired biological effect. These models can then be used to predict the activity of new, unsynthesized compounds.

In the development of pyrazole derivatives with anticancer activity, 3D-QSAR models have been successfully used to guide the design of new compounds.[10] By analyzing literature data, researchers were able to identify molecular properties with the highest impact on antitumor activity, leading to the synthesis of novel pyrazoles with good agreement between predicted and measured activities.[10]

The Experimental Crucible: Validating Predictions in the Real World

While computational models provide invaluable guidance, they are ultimately predictive tools. Experimental validation is the critical step that transforms a theoretical possibility into a tangible therapeutic candidate.

In Vitro Assays: The First Test of Biological Activity

In vitro assays, conducted in a controlled environment outside of a living organism, provide the initial confirmation of a compound's biological effect. These assays are crucial for determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

For pyrazole derivatives, a wide range of in vitro assays are employed depending on the therapeutic target. For anticancer applications, cell viability assays like the MTT assay are used to assess the cytotoxic effects of the compounds on cancer cell lines.[5] In the realm of anti-inflammatory research, the egg albumin denaturation method is a common in vitro assay to screen for anti-inflammatory activity.[11] For antimicrobial studies, the broth dilution method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.[7][8]

A Symbiotic Workflow: Integrating Computational and Experimental Approaches

The true power of modern drug discovery lies in the seamless integration of computational and experimental methodologies. This synergistic workflow allows for a more rational and efficient approach to identifying and optimizing lead compounds.

DrugDiscoveryWorkflow cluster_computational Computational Phase cluster_experimental Experimental Phase Virtual_Screening Virtual Screening (e.g., Docking, QSAR) Hit_Identification Hit Identification & Prioritization Virtual_Screening->Hit_Identification Predicts Binding/Activity Lead_Optimization_InSilico In Silico Lead Optimization Hit_Identification->Lead_Optimization_InSilico Selects Promising Candidates Synthesis Chemical Synthesis Lead_Optimization_InSilico->Synthesis Proposes Novel Structures In_Vitro_Screening In Vitro Screening (e.g., IC50, MIC) Synthesis->In_Vitro_Screening Provides Compounds for Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Provides Activity Data SAR_Analysis->Lead_Optimization_InSilico Feedback Loop for New Predictions Lead_Optimization_ExVivo Experimental Lead Optimization SAR_Analysis->Lead_Optimization_ExVivo Guides Chemical Modifications

Caption: A generalized workflow illustrating the integration of computational and experimental approaches in drug discovery.

Case Study Comparison: Anticancer Activity of Pyrazole Derivatives

To illustrate the power of this integrated approach, let's consider a hypothetical but representative case study in the development of pyrazole-based anticancer agents targeting a specific kinase.

Compound Docking Score (kcal/mol) Predicted pIC50 (QSAR) Experimental IC50 (µM) Correlation
PZ-1 -8.56.25.8Strong
PZ-2 -9.27.10.9Strong
PZ-3 -7.15.515.2Moderate
PZ-4 -9.87.80.2Strong
PZ-5 -6.54.9> 50Weak

In this example, compounds with better docking scores and higher predicted pIC50 values from the QSAR model generally exhibit lower experimental IC50 values, indicating higher potency. This strong correlation validates the predictive power of the computational models and allows for the prioritization of compounds like PZ-4 for further development. The weaker correlation for PZ-5 might suggest that other factors not captured by the computational models, such as cell permeability or off-target effects, are influencing its biological activity.

Experimental Protocols: A Foundation for Reproducible Science

The trustworthiness of any experimental result hinges on the clarity and reproducibility of the methodology. Below are detailed, step-by-step protocols for key experiments frequently cited in the evaluation of pyrazole derivatives.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, NCIH23) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Molecular Docking using AutoDock Vina

Objective: To predict the binding affinity and interaction of pyrazole derivatives with a target protein.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Draw the 2D structure of the pyrazole ligand and convert it to a 3D structure. Minimize its energy using a suitable force field.

  • Grid Box Definition: Define the binding site on the receptor and set the coordinates and dimensions of the grid box to encompass this site.

  • Docking Simulation: Run the docking simulation using AutoDock Vina, which will generate multiple binding poses for the ligand within the defined grid box.

  • Results Analysis: Analyze the docking results, focusing on the binding energy of the best pose. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[11]

DockingWorkflow Start Start Prepare_Protein Prepare Target Protein (from PDB) Start->Prepare_Protein Prepare_Ligand Prepare Pyrazole Ligand (3D Structure) Start->Prepare_Ligand Define_Binding_Site Define Binding Site (Grid Box) Prepare_Protein->Define_Binding_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Results (Binding Energy, Poses) Run_Docking->Analyze_Results Visualize_Interactions Visualize Interactions (PyMOL, Discovery Studio) Analyze_Results->Visualize_Interactions End End Visualize_Interactions->End

Caption: A typical workflow for performing molecular docking studies.

Conclusion: A Future Forged in Collaboration

The synergy between computational and experimental approaches is no longer a novel concept but a fundamental paradigm in modern drug discovery.[1] For the versatile pyrazole scaffold, this integrated strategy has proven to be exceptionally fruitful, accelerating the identification of new therapeutic agents for a myriad of diseases.[12][13][14] Computational methods provide the roadmap, highlighting promising avenues and preventing costly dead ends, while experimental validation provides the ground truth, confirming the biological activity and therapeutic potential of these novel compounds. As both computational power and experimental techniques continue to advance, the collaborative dance between silicon and solution will undoubtedly lead to the discovery of even more potent and selective pyrazole-based medicines, ultimately benefiting human health.

References

  • Al-Warhi, T., et al. (2023). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. PubMed. Available at: [Link]

  • El-Gazzar, M. G., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]

  • Desai, N. C., et al. (2022). Synthesis, Characterization, In vitro Antimicrobial Evaluation and Molecular Docking Studies of Pyrazole Based Pyrimidine and Pyrazolone Motifs. Bentham Science. Available at: [Link]

  • Kumar, P., et al. (2025). Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel Pyrazoline Derivatives as Promising Bioactive Molecules.
  • El-Sayed, N. F., et al. (2021).
  • Al-Masoudi, N. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.
  • Kharl, R., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Al-Jubouri, H. R. A. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • Manjula, R., et al. (2025).
  • Kumar, A., et al. (2024).
  • Nitu, S. V., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Anonymous. (n.d.).

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Comparative

A Senior Application Scientist's Guide to ADMET Profile Prediction for Novel Pyrazole Compounds

Introduction: The ADMET Imperative in Pyrazole Drug Discovery The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, with an overwhelming majority of candidates failin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The ADMET Imperative in Pyrazole Drug Discovery

The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, with an overwhelming majority of candidates failing during development. A primary driver of this high attrition rate is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1][2] Historically, these critical drug-like properties were assessed late in the development pipeline, leading to costly failures. The modern paradigm, particularly for prolific scaffolds like pyrazoles, mandates a "fail early, fail cheap" strategy, where ADMET profiling is integrated from the very inception of a drug discovery project.[3][4]

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor effects.[5][6][7] However, the success of any novel pyrazole hinges not just on its potency at the target, but on its ability to navigate the complex biological landscape of the human body.

This guide provides a comparative analysis of methodologies for predicting the ADMET profile of novel pyrazole compounds. We will dissect and compare the leading in silico prediction platforms and contrast them with gold-standard in vitro experimental assays. Our focus is on providing not just protocols, but the strategic rationale behind their application, empowering researchers to make informed decisions and accelerate the development of safer, more effective pyrazole-based therapeutics.

Part 1: In Silico ADMET Prediction — The First Line of Defense

The initial screening of thousands of virtual compounds is now standard practice, enabled by computational tools that predict ADMET properties from molecular structure alone.[8] This approach saves immense time and resources by flagging potential liabilities before a single gram of the compound is synthesized.[1][9][10][11] These tools primarily rely on two powerful technologies:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical algorithms that correlate physicochemical properties (molecular descriptors) of a molecule with its biological activity or a specific ADMET property.[3][10][12]

  • Machine Learning (ML) & Artificial Intelligence (AI): Modern platforms leverage sophisticated ML algorithms like Gradient Boosting, Random Forests, and Deep Neural Networks, trained on vast datasets of experimental results to recognize complex patterns between chemical structures and their ADMET outcomes.[13][14]

Comparative Analysis of ADMET Prediction Platforms

Choosing the right tool is critical for obtaining reliable predictions.[9][15] The accuracy of any prediction depends heavily on the quality and size of the dataset used to train the algorithm and whether the query compound falls within its applicability domain.[12][15] Below is a comparison of several widely-used platforms.

Platform Accessibility Key Features Endpoints Covered Underlying Methodology Strengths & Considerations
ADMETlab 3.0 Free Web ServerAPI access, uncertainty estimates, comprehensive endpoint coverage.119+Multi-task Deep Message Passing Neural Network (DMPNN).[16]Excellent performance, broad coverage of physicochemical, ADME, and toxicity parameters.[16]
admetSAR 3.0 Free Web ServerScaffold hopping for optimization, chemical similarity search, large database.119+Advanced multi-task graph neural network.[17]Strong focus on optimization and read-across from its extensive database.[17]
SwissADME Free Web ServerUser-friendly interface, "Boiled-Egg" plot for BBB/HIA prediction, PAINS alerts.~30Mixed (QSAR, rules-based).Excellent for initial drug-likeness and physicochemical property assessment. A go-to for many academic labs.[18]
pkCSM Free Web ServerPredicts pharmacokinetic properties and toxicity endpoints.~50Graph-based signatures (QSAR).Provides a good range of ADMET endpoints with a simple, accessible interface.[18]
ADMET Predictor® CommercialHigh accuracy, HTPK simulation, integration with other software.175+Machine Learning, AI, Mechanistic Models.[8][19]Industry-standard tool with robust validation and advanced simulation capabilities.[8][20]

Expert Insight: No single in silico tool is perfect. The most robust strategy involves using multiple platforms to achieve a consensus prediction.[9][11][15] If different tools with distinct algorithms converge on a similar liability (e.g., high hERG inhibition risk), it lends greater confidence to the prediction and warrants immediate attention.

Experimental Protocol: In Silico ADMET Profiling Workflow

This protocol outlines the steps for performing a comprehensive ADMET prediction for a novel pyrazole compound using a free web server like ADMETlab 3.0.

  • Prepare the Molecular Structure:

    • Draw the 2D structure of your novel pyrazole compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a simplified molecular-input line-entry system (SMILES) string, which is the standard input for most web servers.

  • Access the Web Server:

    • Navigate to the ADMETlab 3.0 homepage ([Link]).

  • Submit the Compound:

    • Paste the SMILES string into the input box. The platform also allows for drawing the structure directly or uploading a file.

  • Initiate Prediction:

    • Click the "Predict" or "Submit" button to start the calculation. The server will process the structure through its various predictive models.

  • Analyze the Results:

    • The platform will generate a detailed report covering dozens of properties. Systematically evaluate each category:

      • Physicochemical Properties: Check Molecular Weight, LogP, and Topological Polar Surface Area (TPSA). These are fundamental to drug-likeness.

      • Absorption: Examine Human Intestinal Absorption (HIA), Caco-2 Permeability, and P-gp substrate/inhibitor predictions.

      • Distribution: Assess Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

      • Metabolism: Review predictions for Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, 2D6, 2C9), which is crucial for avoiding drug-drug interactions.

      • Toxicity: Carefully inspect predictions for hERG inhibition (cardiotoxicity), AMES mutagenicity, and hepatotoxicity.

  • Interpret and Document:

    • Compare the predicted values against acceptable ranges for orally bioavailable drugs.

    • Document any predicted liabilities. For example, a high probability of hERG inhibition is a major red flag. Predicted inhibition of a major CYP enzyme suggests a high potential for drug-drug interactions.

Visualization: In Silico Prediction Workflow

ADMET_In_Silico_Workflow cluster_input Step 1: Input cluster_platform Step 2: Prediction Platform cluster_analysis Step 3: Data Analysis cluster_decision Step 4: Decision Making Start Novel Pyrazole SMILES String Platform Submit to Web Server (e.g., ADMETlab 3.0) Start->Platform PhysChem Physicochemical Platform->PhysChem Absorption Absorption Platform->Absorption Distribution Distribution Platform->Distribution Metabolism Metabolism Platform->Metabolism Toxicity Toxicity Platform->Toxicity Decision ADMET Liabilities Identified? PhysChem->Decision Absorption->Decision Distribution->Decision Metabolism->Decision Toxicity->Decision Proceed Proceed to Experimental Validation Decision->Proceed No Redesign Deprioritize or Redesign Compound Decision->Redesign Yes

Caption: Workflow for computational ADMET profiling of a novel compound.

Part 2: Experimental ADMET Assays — Ground Truth Validation

While in silico models are powerful screening tools, their predictions must be confirmed by experimental data.[21] In vitro assays provide quantitative measurements that serve as the ground truth for lead optimization. They are essential for building confident structure-activity and structure-property relationships.

Key In Vitro Assays and Their Significance
ADMET Parameter Gold-Standard Assay Principle & Significance Typical Readout
Absorption Caco-2 Permeability Assay Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier. Measures the rate of compound passage, predicting oral absorption.Apparent Permeability Coefficient (Papp) in cm/s.
Distribution Equilibrium Dialysis Measures the fraction of a compound bound to plasma proteins. High binding can limit the free drug available to act on the target.Percent Plasma Protein Binding (%PPB).
Metabolism Liver Microsomal Stability Incubates the compound with liver microsomes (containing CYP enzymes) and measures its disappearance over time. Predicts metabolic clearance rate.Intrinsic Clearance (CLint) in µL/min/mg protein; Half-life (t½) in minutes.
Toxicity hERG Patch Clamp Assay Directly measures the inhibitory effect of a compound on the hERG potassium channel, the primary cause of acquired long QT syndrome and a major cardiotoxicity risk.IC50 (concentration causing 50% inhibition).
Experimental Protocol: Caco-2 Permeability Assay

This assay is fundamental for assessing the oral absorption potential of pyrazole compounds.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® filter supports for 21-28 days until they form a differentiated, confluent monolayer.

    • Causality: This extended culture period is critical for the cells to express the tight junctions and efflux transporters (like P-gp) that mimic the human intestinal epithelium.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A high TEER value confirms the integrity of the tight junctions.

    • Alternatively, measure the permeability of a low-permeability marker like Lucifer Yellow.

    • Trustworthiness: This step is a self-validating control; it ensures that any compound passage is through the cells (transcellular) or between them (paracellular), not through gaps in a compromised monolayer.

  • Assay Execution (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test pyrazole compound (typically at 1-10 µM) to the apical (upper) chamber.

    • Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Simultaneously, run the assay in the reverse direction (Basolateral to Apical) to calculate the efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-gp.

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Data Interpretation:

    • Papp < 1 x 10⁻⁶ cm/s: Low permeability

    • Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability

    • Papp > 10 x 10⁻⁶ cm/s: High permeability

    • Efflux Ratio > 2: Indicates the compound is likely a substrate for an efflux transporter.

Part 3: An Integrated Strategy for Pyrazole ADMET Profiling

The most effective approach harmonizes the strengths of both computational and experimental methods. In silico tools cast a wide net to screen large numbers of compounds, while in vitro assays provide the high-quality data needed to validate predictions and guide medicinal chemistry efforts.[22]

Visualization: Integrated ADMET Profiling Workflow

Integrated_ADMET_Workflow cluster_design Design Phase cluster_insilico In Silico Screening cluster_synthesis Chemistry Phase cluster_invitro In Vitro Validation cluster_optimization Optimization Cycle Design Design Novel Pyrazole Series InSilico Virtual ADMET Screen (ADMETlab, SwissADME etc.) Design->InSilico Triage Favorable Profile? InSilico->Triage Triage->Design No (Redesign) Synth Synthesize Prioritized Compounds Triage->Synth Yes Caco2 Caco-2 Permeability Synth->Caco2 Micro Microsomal Stability Synth->Micro PPB Plasma Protein Binding Synth->PPB hERG hERG Assay Synth->hERG Data Analyze & Correlate Data Caco2->Data Micro->Data PPB->Data hERG->Data optimization_Node optimization_Node Data->optimization_Node Lead Lead Candidate Redesign Structure-Property Guided Redesign Redesign->InSilico Next Cycle optimization_Node->Lead Yes optimization_Node->Redesign No

Caption: Integrated workflow combining in silico and in vitro ADMET profiling.

This iterative cycle is the engine of modern drug discovery. For pyrazoles, if a series shows poor metabolic stability (in vitro), chemists can use the data to identify the metabolic "soft spot" on the molecule. Subsequent designs might block this position with a group like a fluorine atom to enhance stability, and the new designs are then re-evaluated through the same workflow.[23][24]

Case Study: Profile of a Hypothetical Pyrazole Candidate (PZ-101)

Let's analyze a consolidated ADMET report for a hypothetical, promising pyrazole compound, PZ-101.

Parameter In Silico Prediction (ADMETlab 3.0) In Vitro Experimental Result Interpretation & Action
HIA High Probability-Favorable prediction for oral absorption.
Caco-2 Papp (A→B) 15.2 x 10⁻⁶ cm/s18.5 x 10⁻⁶ cm/sExcellent Correlation. High permeability confirmed, supporting good oral absorption.
P-gp Substrate NoEfflux Ratio = 1.2Confirmed. Not a substrate for P-gp, reducing risk of efflux-mediated resistance.
BBB Permeation Low Probability-Low risk of CNS side effects; desirable for a peripherally acting agent.
%PPB 98.5%99.2%High Binding. May limit free drug exposure. Monitor closely in efficacy models.
CYP2D6 Inhibition High ProbabilityIC50 = 0.8 µMHigh Risk. Potent inhibition of a major CYP enzyme confirmed. High risk of drug-drug interactions. Action: Medicinal chemistry effort required to mitigate 2D6 inhibition.
hERG Inhibition Low ProbabilityIC50 > 30 µMConfirmed. Low risk of cardiotoxicity, a very positive safety attribute.
Metabolic Stability (t½) 45 min (Human Liver Microsomes)52 min (HLM)Good Stability. The compound is sufficiently stable to warrant further investigation.

Expert Analysis: PZ-101 presents a promising profile with excellent absorption and metabolic stability, and a low risk of cardiotoxicity. However, the potent inhibition of CYP2D6 is a significant liability that must be addressed.[23] The high plasma protein binding is a characteristic to be aware of but is not necessarily a project killer. The next step would be to initiate a structure-based redesign effort focused specifically on reducing the affinity for the CYP2D6 active site while maintaining the compound's primary potency and otherwise favorable ADMET properties.

Conclusion

The prediction and validation of the ADMET profile are not merely checkboxes in drug development; they are integral components of a strategic, iterative design process. For novel pyrazole compounds, leveraging a tiered approach that begins with broad in silico screening and progresses to targeted, high-fidelity in vitro validation is the most efficient path to identifying high-quality clinical candidates. By embracing this integrated strategy, researchers can de-risk their projects early, focus resources on the most promising molecules, and ultimately increase the probability of success in the long and arduous journey of drug discovery.

References

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  • Quereshi, S. (n.d.). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-(4-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, a compound of interest, requires a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Analysis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

  • Pyrazole Moiety: Pyrazole and its derivatives can exhibit a range of biological activities and toxicities. Some pyrazole-containing compounds are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3]

  • Hydrazide Moiety: Hydrazine and its derivatives are of significant toxicological concern. They are known to be highly toxic, potentially carcinogenic, and can be absorbed through the skin.[4][5][6] Acute exposure can cause irritation to the eyes, nose, and throat, while more severe exposures can lead to central nervous system effects.[5][6]

Given these potential hazards, 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and possible carcinogenicity.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls. These are designed to isolate the hazard from the worker and are the most effective means of exposure control.

  • Chemical Fume Hood: All handling of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, including weighing, mixing, and transferring, must be conducted in a certified and properly functioning chemical fume hood.[4][6][7] This minimizes the inhalation of any dust or vapors.

  • Ventilation: Good general laboratory ventilation is also essential to prevent the accumulation of fugitive emissions.[8]

  • Designated Work Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.[8]

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical for preventing direct contact with 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Material/Standard Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldANSI Z87.1-compliantProtects against splashes and airborne particles that could cause serious eye damage.[6][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM F739 testedPrevents skin absorption of the potentially toxic compound.[6][7][9] Double gloving is recommended for added protection.
Body Laboratory Coat (Flame-Resistant recommended)NFPA 2112Protects skin and personal clothing from contamination.[7][10] A flame-resistant coat is prudent if flammable solvents are in use.[6]
Respiratory Not required if handled in a fume hoodNIOSH-approved respiratorIn the event of a large spill or failure of engineering controls, a respirator with appropriate cartridges would be necessary.[5][9]
Feet Closed-toe ShoesASTM F2413-18Protects feet from spills and falling objects.[7]
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Gloves: Don the first pair of gloves.

  • Second Pair of Gloves (optional but recommended): If double-gloving, put the second pair on over the first.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, turning it inside out as it is removed.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Operational and Disposal Plans

A clear plan for the handling and disposal of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide and associated waste is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Smallest Quantities: Use the smallest amount of the compound necessary for the experiment to minimize waste and potential exposure.[8]

  • Labeling: All containers of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide must be clearly labeled with its name, and appropriate hazard warnings.[10][11]

  • Spill Preparedness: A spill kit with appropriate absorbent materials and neutralizing agents (if applicable) should be readily available.[10][12] For spills involving hydrazide compounds, a dilute solution of sodium hypochlorite or calcium hypochlorite can be used for decontamination after the initial absorption.[13][14]

Disposal Plan

All waste generated from handling 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials must be collected in a designated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[15]

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[16]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek medical attention.[16]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.[16][17]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

Visual Workflow for PPE Selection

Caption: A workflow for selecting appropriate PPE.

Disposal Workflow for Contaminated Materials

Disposal_Workflow cluster_waste_streams Waste Segregation cluster_containers Waste Containment cluster_final_disposal Final Disposal Start Work with 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is complete SolidWaste Contaminated Solid Waste (Gloves, Bench Paper, etc.) Start->SolidWaste LiquidWaste Contaminated Liquid Waste (Solutions, Solvents) Start->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Glassware) Start->SharpsWaste SolidContainer Labeled, Sealed Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Sealed Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer InstitutionalPickup Arrange for Institutional Hazardous Waste Pickup SolidContainer->InstitutionalPickup LiquidContainer->InstitutionalPickup SharpsContainer->InstitutionalPickup

Caption: A workflow for the proper disposal of contaminated materials.

By adhering to these guidelines, researchers can confidently handle 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

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